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  • Product: N,N-Dimethylcytidine
  • CAS: 13007-43-7

Core Science & Biosynthesis

Foundational

N,N-Dimethylcytidine epitranscriptomic modification pathways

Decoding the N,N-Dimethylcytidine ( m4,4C ) Epitranscriptome: Biosynthesis, Analytical Methodologies, and Therapeutic Implications Target Audience: RNA Biologists, Analytical Chemists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding the N,N-Dimethylcytidine ( m4,4C ) Epitranscriptome: Biosynthesis, Analytical Methodologies, and Therapeutic Implications

Target Audience: RNA Biologists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The epitranscriptome encompasses over 170 distinct post-transcriptional RNA modifications, serving as a dynamic regulatory layer for RNA stability, translation efficiency, and structure[1][2]. While modifications like m6A and m5C have dominated the landscape, the recent identification of N4,N4-dimethylcytidine ( m4,4C , also denoted as m24​C ) in archaeal ribosomes has unveiled a novel paradigm in RNA structural biology and extremophile adaptation[3].

As a Senior Application Scientist, I have structured this guide to move beyond superficial descriptions. We will dissect the biophysical causality behind m4,4C 's structural impact, explore the enzymatic machinery responsible for its installation, and critically evaluate the analytical methodologies required to detect it—specifically addressing the critical blind spots in standard bisulfite sequencing[3][4].

Structural & Biophysical Foundations of m4,4C

To understand the biological function of m4,4C , one must first examine its chemical structure and the resulting biophysical consequences.

Disruption of Watson-Crick Base Pairing

In a canonical Cytidine-Guanosine (C-G) base pair, the N4 exocyclic amine of cytidine acts as a critical hydrogen bond donor to the O6 of guanosine. Monomethylation at this position ( m4C ) retains the ability to form Watson-Crick (WC) base pairs when in the anti-conformation, though it is destabilized by steric clash[5].

However, dimethylation at the N4 position ( m4,4C ) entirely eliminates the hydrogen bond donor capacity of the exocyclic amine. Furthermore, the bulky dimethyl group introduces severe steric hindrance. Consequently, m4,4C completely disrupts conventional WC base pairing[6]. Despite this loss of canonical pairing, the modification plays a crucial role in stabilizing noncanonical interactions within complex RNA tertiary structures, particularly in ribosomal RNA (rRNA)[6].

Electronic Rearrangement and pKa Shifts

The addition of methyl groups alters the electron density of the pyrimidine ring. Protonation of methylated cytidines leads to a delocalized positive charge. The adjusted pKa values for cytidine modifications follow a distinct trend, dictating their behavior in physiological pH environments. The pKa of m4,4C is shifted relative to unmodified cytidine, altering its electrostatic interactions with RNA-binding proteins and neighboring nucleotides[6].

The Biosynthetic Pathway: m4,4C Synthase

The installation of epitranscriptomic marks is catalyzed by highly specific "writer" enzymes. The writer for m4,4C was recently characterized in the hyperthermophilic archaeon Thermococcus kodakarensis[3].

Mechanism of Action

The m4,4C synthase is a unique RNA methyltransferase featuring a classic Rossmann-fold, which is responsible for binding the methyl donor S-adenosylmethionine (SAM)[3][4].

  • Target Specificity: Unlike many RNA methyltransferases that target nascent or unfolded RNA, m4,4C synthase exclusively targets intact ribosomes [3].

  • Localization: It specifically dimethylates the universally conserved C918 residue located in the helix 31 (H31) loop of the 16S rRNA[3][4].

  • Evolutionary Causality: At extreme temperatures, translation errors increase exponentially. The hypermodification of the H31 loop (which also harbors m1Ψ ) with m4,4C provides immense structural rigidity, preventing the thermal denaturation of the ribosome and ensuring translation fidelity under heat stress[3][4].

G Unmod Unmodified 16S rRNA (C918 in H31 Loop) Mod m4,4C-Modified rRNA (Hyper-stable Ribosome) Unmod->Mod Dimethylation SAM S-adenosylmethionine (Methyl Donor) Enzyme m4,4C Synthase (Rossmann-fold MTase) SAM->Enzyme Binds Enzyme->Mod Catalyzes

Fig 1: Biosynthetic pathway of m4,4C in the 16S rRNA H31 loop via m4,4C synthase.

Analytical Methodologies: Overcoming the Bisulfite Blind Spot

The detection of m4,4C presents significant analytical challenges, primarily due to its structural similarities to other methylated cytidines ( m5C , m4C , m3C ).

The Bisulfite Sequencing Confounder

Bisulfite sequencing (BS-seq) is the traditional gold standard for mapping m5C . The chemical causality relies on sodium bisulfite deaminating unmodified cytidine to uridine. m5C resists this deamination due to steric and electronic hindrance at the C5 position.

The Critical Flaw: m4,4C is also highly resistant to bisulfite-driven deamination[3][4]. Hydrolytic deamination requires the release of an amine leaving group. The dimethylamine group at the N4 position of m4,4C is a highly unfavorable leaving group, and the lack of protons on the N4 nitrogen prevents the formation of the necessary intermediate. Consequently, efforts to capture m5C profiles via BS-seq are inadvertently capturing m4,4C as false positives[3][4].

Differentiation via RNA-Cleaving Deoxyribozymes

To resolve isomer ambiguity, researchers have developed modification-specific endonucleases using in vitro selection. Deoxyribozymes (DNA catalysts) can differentiate between methylated cytidine isomers based on kinetic cleavage rates[5][7].

  • AM101 Deoxyribozyme: Specifically cleaves m4C -modified RNA 10 to 30 times faster than unmodified RNA. Crucially, AM101 discriminates against m4,4C , cleaving it at the same slow rate as unmodified RNA[5][7]. This kinetic discrimination allows for the orthogonal validation of m4,4C versus m4C .

Quantitative Summary of Cytidine Modifications
ModificationAbbreviationDisrupts Watson-Crick Pairing?Bisulfite DeaminationDeoxyribozyme AM101 Cleavage Rate
CytidineCNoSusceptible (Converts to U)Baseline (1x)
5-Methylcytidine m5C NoResistantBaseline (1x)
N4-Methylcytidine m4C No (Anti-conformation)SusceptibleAccelerated (~10x-30x)
N4,N4-Dimethylcytidine m4,4C Yes Resistant Baseline (1x)

Data synthesized from[3][4][5][6][7].

G Sample RNA Sample (Containing m4,4C & m5C) BS Bisulfite Treatment Sample->BS LCMS LC-MS/MS Analysis Sample->LCMS DRz Deoxyribozyme (AM101) Sample->DRz BS_Res Confounding Artifacts (Both m5C & m4,4C resist) BS->BS_Res Deamination LCMS_Res Absolute Quantification (Gold Standard) LCMS->LCMS_Res Fragmentation DRz_Res Isomer Differentiation (Cleaves m4C, ignores m4,4C) DRz->DRz_Res Cleavage

Fig 2: Analytical workflows for m4,4C detection, highlighting the bisulfite sequencing confounder.

Validated Experimental Protocols

To ensure self-validating experimental systems, the following protocols outline the isolation, quantification, and orthogonal validation of m4,4C .

Protocol 1: Absolute Quantification of m4,4C via LC-MS/MS

LC-MS/MS remains the gold standard for defining the chemical structure and abundance of RNA modifications[2][3].

Step-by-Step Methodology:

  • RNA Isolation & Purification: Isolate total RNA using a standard TRIzol extraction. Purify the 16S rRNA fraction using size-exclusion chromatography or sequence-specific biotinylated capture probes.

  • Enzymatic Digestion: Digest 1 µg of purified rRNA into single nucleosides using Nuclease P1 (incubate at 37°C for 2 hours in sodium acetate buffer, pH 5.2) followed by Antarctic Phosphatase (incubate at 37°C for 2 hours in Tris-HCl buffer, pH 8.0).

  • Protein Removal: Filter the digested nucleoside mixture through a 10 kDa MWCO spin filter (centrifuge at 14,000 x g for 15 minutes) to remove the digestion enzymes.

  • LC-MS/MS Injection: Inject 10 µL of the filtrate into a triple quadrupole mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system. Use a C18 reverse-phase column.

  • MRM Transition Monitoring: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for m4,4C . The parent mass for m4,4C is typically m/z 272.1 [M+H]+ , with a primary product ion corresponding to the dimethylated cytosine base (m/z 140.1).

  • Quantification: Calculate the absolute concentration by comparing the peak area of m4,4C against a synthetic, isotopically labeled internal standard spiked into the sample prior to digestion.

Protocol 2: Orthogonal Validation via Deoxyribozyme AM101 Cleavage

To rapidly differentiate m4,4C from m4C without mass spectrometry, utilize the AM101 deoxyribozyme assay[7].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize or isolate the target RNA oligonucleotide containing the suspected modified cytidine site. 5'-end label the RNA with 32P or a fluorophore (e.g., Cy5) for visualization.

  • Reaction Assembly: In a 10 µL reaction volume, combine 10 pmol of the labeled RNA substrate with 100 pmol of the AM101 deoxyribozyme.

  • Buffer Conditions: Add cleavage buffer to achieve final concentrations of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 20 mM MgCl2​ [7].

  • Incubation: Incubate the reaction mixture at 37°C for 6 hours[7].

  • Quenching & Resolution: Quench the reaction by adding an equal volume of stop buffer (80% formamide, 50 mM EDTA). Heat denature at 95°C for 5 minutes. Resolve the products on a 20% denaturing polyacrylamide gel (PAGE).

  • Data Interpretation: Rapid cleavage (high product band intensity) confirms the presence of m4C . Minimal to no cleavage (comparable to unmodified RNA controls) suggests the presence of m4,4C or unmodified Cytidine, which can then be cross-referenced with BS-seq data (since m4,4C resists BS-seq while unmodified C does not)[3][5].

Therapeutic and Drug Development Implications

The discovery of m4,4C and its writer enzymes opens novel avenues for drug development:

  • Antimicrobial Therapeutics: Because m4,4C synthase is critical for ribosome stability under stress (such as hyperthermophily in archaea, and potentially homologous stress-responses in pathogenic bacteria), small molecule inhibitors targeting the Rossmann-fold of this specific methyltransferase could serve as potent, narrow-spectrum antimicrobials[3].

  • mRNA Vaccine Optimization: The biophysical property of m4,4C to disrupt Watson-Crick pairing while stabilizing tertiary structures via noncanonical pairing[6] can be leveraged in synthetic mRNA design. Strategically placing m4,4C in the untranslated regions (UTRs) of mRNA therapeutics could prevent unwanted secondary structures or immune sensor recognition, thereby enhancing the thermostability and translation efficiency of mRNA vaccines.

References

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • RNA‐Cleaving Deoxyribozymes Differentiate Methylated Cytidine Isomers in RNA. Angewandte Chemie.[Link]

  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. ACS Omega.[Link]

  • Supporting Information: RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. Universität Würzburg.[Link]

  • A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. National Institutes of Health (NIH / PubMed).[Link]

  • Epitranscriptomic code and its alterations in human disease. National Institutes of Health (NIH / PMC).[Link]

  • Cardiac cryptographers: cracking the code of the epitranscriptome. Oxford Academic.[Link]

Sources

Exploratory

An In-depth Technical Guide to N,N-Dimethylcytidine: From Chemical Structure to Biological Function

For researchers, scientists, and drug development professionals, a comprehensive understanding of modified nucleosides is paramount to advancing fields ranging from epitranscriptomics to therapeutic development. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of modified nucleosides is paramount to advancing fields ranging from epitranscriptomics to therapeutic development. This guide provides a detailed technical overview of N,N-Dimethylcytidine, a modified pyrimidine nucleoside, focusing on its chemical and structural properties, synthesis, analytical detection, and biological significance.

Core Molecular and Chemical Identity

N,N-Dimethylcytidine, systematically known as 4-(dimethylamino)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, is a derivative of the canonical RNA nucleoside, cytidine.[1] The modification consists of two methyl groups attached to the exocyclic amine at the N4 position of the cytosine base. This seemingly simple alteration has profound implications for the molecule's chemical properties and its function within RNA.

Chemical Structure

The structure of N,N-Dimethylcytidine is defined by its ribose sugar moiety linked to the dimethylated cytosine base.

Diagram: Chemical Structure of N,N-Dimethylcytidine

Caption: Chemical structure of N,N-Dimethylcytidine.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₇N₃O₅PubChem[1]
Molecular Weight 271.27 g/mol PubChem[1]
CAS Number 13007-43-7PubChem[1]
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-onePubChem[1]
SMILES CN(C)C1=NC(=O)N(C=C1)[C@H]2CO)O">C@@HOPubChem[1]
InChI InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1PubChem[1]
InChIKey GFCDNWCHLZESES-PEBGCTIMSA-NPubChem[1]
XLogP3 -1.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 3PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 5PubChem[2]
Rotatable Bond Count 3PubChem[2]

Synthesis of N,N-Dimethylcytidine and its Phosphoramidite

The study of N,N-Dimethylcytidine in biological systems necessitates its chemical synthesis, often as a phosphoramidite building block for incorporation into RNA oligonucleotides via solid-phase synthesis.[3]

Synthesis of N,N-Dimethylcytidine Nucleoside

A common synthetic route starts from a protected cytidine derivative. The synthesis of N,N-dimethylcytidine has been achieved through the dimethylation of a silylated cytidine precursor using methyl iodide in the presence of a strong base like sodium hydride.[4]

Synthesis of N,N-Dimethylcytidine Phosphoramidite for RNA Synthesis

For incorporation into RNA, the N,N-Dimethylcytidine nucleoside is converted into its 3'-phosphoramidite derivative. This multi-step process typically involves:

  • Protection of Ribose Hydroxyls: The 2' and 5' hydroxyl groups of the ribose are protected to prevent side reactions during phosphitylation.

  • Dimethylation of the Exocyclic Amine: The N4 position of the cytosine base is dimethylated.

  • Selective Deprotection: The 5'-hydroxyl group is selectively deprotected.

  • Phosphitylation: The free 5'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.[4][5]

Diagram: General Workflow for N,N-Dimethylcytidine Phosphoramidite Synthesis

Phosphoramidite_Synthesis_Workflow start Protected Cytidine step1 Dimethylation of N4-amine start->step1 step2 Selective Deprotection of 5'-OH step1->step2 step3 Phosphitylation of 5'-OH step2->step3 end_node N,N-Dimethylcytidine Phosphoramidite step3->end_node

Caption: Simplified workflow for the synthesis of N,N-Dimethylcytidine phosphoramidite.

Analytical Methodologies for Detection and Quantification

The detection and quantification of N,N-Dimethylcytidine, particularly within complex biological samples like total RNA, require sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[6][7][8]

LC-MS/MS-Based Quantification

This method involves the following key steps:

  • RNA Isolation and Digestion: Total RNA is extracted from the biological sample and enzymatically digested into its constituent nucleosides using a cocktail of nucleases.[9]

  • Chromatographic Separation: The resulting mixture of nucleosides is separated using liquid chromatography, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[7][9]

  • Mass Spectrometric Detection: The separated nucleosides are ionized and detected by a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions for N,N-Dimethylcytidine and comparing the signal to that of a stable isotope-labeled internal standard.[6][8]

This approach allows for the absolute and highly accurate quantification of N,N-Dimethylcytidine.[6]

Biological Role and Significance

N,N-Dimethylcytidine (also denoted as m⁴₂C) is a post-transcriptional RNA modification that has been identified in ribosomal RNA (rRNA) of hyperthermophilic archaea.[10][11][12]

The m⁴₂C Methyltransferase

In the hyperthermophilic archaeon Thermococcus kodakarensis, the enzyme responsible for the synthesis of m⁴₂C has been identified as a unique RNA methyltransferase.[11][12] This enzyme catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the N4 position of a specific cytidine residue in the 16S rRNA.[11]

Functional Implications in the Ribosome

The presence of m⁴₂C in the 16S rRNA, specifically within helix 31, is crucial for the organism's ability to thrive at high temperatures.[10][11][12] This modification is thought to enhance the structural stability of the ribosome, which is essential for maintaining translational fidelity under extreme conditions.[10]

Impact on RNA Structure and Function

The addition of two methyl groups at the N4 position of cytidine has a significant impact on its base-pairing properties. Unlike the canonical Watson-Crick base pair between cytosine and guanine, the presence of the bulky dimethylamino group in m⁴₂C can disrupt this standard pairing.[4] This alteration can lead to changes in RNA secondary structure and may influence interactions with RNA-binding proteins and other nucleic acids.[4] Studies have shown that m⁴₂C modification can significantly decrease the stability of an RNA duplex.[4]

Presence in Eukaryotes

While the related modification N4-methylcytidine (m⁴C) has been identified in the rRNA of both bacteria and eukaryotes, the presence and functional role of N,N-Dimethylcytidine (m⁴₂C) in eukaryotes are less well-established.[4] Further research is needed to determine the extent and biological significance of this modification in higher organisms.

Therapeutic Potential

The development of nucleoside analogs as therapeutic agents is a cornerstone of modern medicine, with applications in antiviral and anticancer therapies. While the direct therapeutic potential of N,N-Dimethylcytidine has not been extensively explored, the broader class of modified cytidine analogs holds significant promise. For instance, other N4-substituted cytidine analogs have been investigated for their antiviral and anticancer properties.[13] The rationale behind this approach is that these modified nucleosides can be incorporated into nascent DNA or RNA chains, leading to chain termination or dysfunction, or they can inhibit key enzymes involved in nucleic acid metabolism. Given the impact of N,N-dimethylation on base pairing and RNA stability, it is conceivable that this modification could be exploited for the development of novel therapeutic agents that target RNA-mediated processes.

Conclusion

N,N-Dimethylcytidine is a fascinating modified nucleoside with distinct chemical properties and important biological functions, particularly in extremophiles. The ability to chemically synthesize this molecule and its phosphoramidite derivative has been instrumental in elucidating its impact on RNA structure and function. Advanced analytical techniques like LC-MS/MS are enabling researchers to accurately quantify its abundance in biological systems. As our understanding of the epitranscriptome expands, the study of modifications like N,N-Dimethylcytidine will undoubtedly uncover new layers of gene regulation and may pave the way for novel therapeutic strategies.

References

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Current Protocols, 1, e248.
  • BenchChem. (2025). Confirming the Presence of N(4),N4,O(2')-trimethylcytidine in RNA: A Comparative Guide to Detection Methodologies.
  • Experimental Contents 1 Synthesis and NMR spectra. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylcytidine. PubChem. Retrieved from [Link]

  • Mao, S., Sekula, B., Ruszkowski, M., Ranganathan, S. V., Haruehanroengra, P., Wu, Y., ... & Sheng, J. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic acids research, 48(18), 10087–10100.
  • Ogawa, T., Nagao, H., & Suzuki, T. (2021). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR protocols, 2(4), 100829.
  • Sheng, J., & Li, L. (2018). A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures. Nucleic acids research, 46(12), e72.
  • Sheng, J., & Zheng, Y. Y. (2025). Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. Methods in enzymology, 677, 1-24.
  • Clark, K. D. (2022). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells.
  • Thüring, K., Schmid, K., Keller, P., & Helm, M. (2016). LC-MS Analysis of Methylated RNA. In RNA and DNA Diagnostics (pp. 135-149). Humana Press, New York, NY.
  • Fluke, K. A., Dai, N., Wolf, E. J., Fuchs, R. T., Ho, P. S., Talbott, V., ... & Santangelo, T. J. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences, 121(45), e2405999121.
  • Fluke, K. A., Dai, N., Wolf, E. J., Fuchs, R. T., Ho, P. S., Talbott, V., ... & Santangelo, T. J. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. bioRxiv, 2024-10.
  • Fluke, K. A., Dai, N., Wolf, E. J., Fuchs, R. T., Ho, P. S., Talbott, V., ... & Santangelo, T. J. (2024). A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily.
  • Stuyver, L. J., Schinazi, R. F., & Gotor, V. (2023). Modification of N-hydroxycytidine yields a novel lead compound exhibiting activity against the Venezuelan equine encephalitis virus. Antiviral Research, 105697.
  • Chen, J., Li, K., & Chen, J. (2024). RNA N4-acetylcytidine modification in human cancers: from molecular function to oncogenic mechanisms.
  • Zhang, W., Chen, Y., Zhang, Y., Li, S., Wang, Y., Li, Y., ... & Chen, X. (2024). Targeting N4-acetylcytidine suppresses hepatocellular carcinoma progression by repressing eEF2-mediated HMGB2 mRNA translation.
  • Wang, L., Liu, Y., Zhang, Y., Wang, Y., Li, Y., Li, S., ... & Chen, X. (2023). A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity.
  • Crist, R. M. (2019, April). Physicochemical Characterization of Nanomedicines.
  • Cayman Chemical. (2022, October 24).
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylcytidine. PubChem. Retrieved from [Link]

  • Sinclair, A., Tretbar, M., & Miller, J. (2021).
  • Iggo, J. (2021). pKa Determination in non-Aqueous Solvents and. University of Liverpool Repository.

Sources

Foundational

N,N-Dimethylcytidine: A Non-Invasive Urinary Biomarker for Early Cancer Detection and Monitoring

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The landscape of cancer diagnostics is continually evolving, driven by the pursuit of non-invasive, accurate, and early det...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of cancer diagnostics is continually evolving, driven by the pursuit of non-invasive, accurate, and early detection methods. Among the most promising avenues of research is the exploration of epitranscriptomic modifications as biomarkers. Altered cellular metabolism and RNA turnover in neoplastic cells lead to the increased excretion of modified nucleosides, which can be detected in bodily fluids such as urine. This technical guide focuses on N,N-Dimethylcytidine (m2,2C), a post-transcriptionally modified RNA nucleoside, and its potential as a non-invasive urinary biomarker for various malignancies. We will delve into the biological rationale, analytical methodologies, and the current understanding of its clinical utility, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

The Biological Rationale: RNA Modifications and Cancer

RNA molecules are not merely passive carriers of genetic information; they are subject to a wide array of over 170 chemical modifications that fine-tune their structure, stability, and function.[1][2] These modifications, collectively known as the "epitranscriptome," are dynamically regulated by a suite of enzymes—"writers" that add the modification, "erasers" that remove it, and "readers" that interpret its functional consequences.[2]

In the context of cancer, the dysregulation of RNA modification pathways is emerging as a significant contributor to tumorigenesis.[3][4] Cancer cells exhibit altered metabolic states and increased rates of proliferation, leading to a higher turnover of RNA molecules, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA), which are rich in modified nucleosides.[5][6] As these modified RNAs are degraded, the resulting modified nucleosides are not recycled and are subsequently excreted in the urine.[7] This physiological process forms the basis for their use as non-invasive cancer biomarkers.

N,N-Dimethylcytidine is a methylated derivative of cytidine found in various RNA species. While the precise enzymatic machinery responsible for its synthesis in humans is an active area of investigation, the broader family of RNA methyltransferases, such as the NOL1/NOP2/SUN domain (NSUN) family, are known to be dysregulated in numerous cancers.[1][2][3][5][8] For instance, NSUN2, a 5-methylcytosine (m5C) RNA methyltransferase, is overexpressed in breast and lung cancer and plays a role in tumor progression.[1] The aberrant activity of these "writer" enzymes in cancer cells is hypothesized to lead to an increased abundance of modified nucleosides like m2,2C, which are then released into the bloodstream and excreted via urine.

The Link to Cancer: Evidence for Modified Nucleosides as Biomarkers

While large-scale clinical validation studies specifically focused on N,N-Dimethylcytidine are still emerging, a substantial body of evidence supports the utility of modified nucleosides as a class of cancer biomarkers. Studies have demonstrated elevated levels of various modified nucleosides in the urine of patients with breast, colorectal, lung, bladder, and gastric cancers.[4][6][7][9][10]

For example, a study on breast cancer patients found that the urinary levels of several modified nucleosides, including the structurally similar N2,N2-dimethylguanosine, were significantly higher before tumor removal and decreased post-operatively.[7] Another study on colorectal cancer patients showed that a panel of 14 urinary nucleosides could correctly classify 71% of patients, a higher identification rate than the established tumor marker CEA.[9] In urothelial bladder cancer, urinary levels of modified nucleosides like 1-methyladenosine have shown promise for both diagnosis and prognostic monitoring.[4]

These findings for other modified nucleosides provide a strong rationale for investigating N,N-Dimethylcytidine as a valuable addition to the panel of non-invasive cancer biomarkers. Its unique chemical structure and potential for sensitive detection make it a compelling candidate for further research and clinical validation.

Analytical Methodologies for Detection and Quantification

The accurate and sensitive quantification of N,N-Dimethylcytidine in complex biological matrices like urine is paramount for its clinical application. The gold-standard analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Sample Preparation

A key advantage of urinary biomarkers is the non-invasive nature of sample collection. However, proper sample preparation is crucial to remove interfering substances and concentrate the analyte of interest.

Step-by-Step Protocol for Urinary Nucleoside Extraction:

  • Urine Collection: A first-morning void or a random urine sample can be used. For longitudinal studies, consistency in collection time is recommended.

  • Initial Processing: Centrifuge the urine sample (e.g., 2000 x g for 10 minutes at 4°C) to pellet cellular debris.

  • Solid-Phase Extraction (SPE): This is a critical step for cleanup and concentration. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge is often employed.

    • Conditioning: Condition the SPE cartridge with methanol followed by an equilibration with an aqueous buffer (e.g., ammonium acetate).

    • Loading: Load the urine supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove salts and other polar interferences.

    • Elution: Elute the nucleosides with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a small volume of the initial LC mobile phase.

LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

Typical LC-MS/MS Parameters:

ParameterTypical SettingRationale
Liquid Chromatography
ColumnReversed-phase C18 or HILICC18 is suitable for separating a wide range of polarities, while HILIC is excellent for highly polar compounds like nucleosides.
Mobile Phase AWater with a small amount of acid (e.g., 0.1% formic acid) or buffer (e.g., ammonium acetate)To improve ionization and chromatographic peak shape.
Mobile Phase BAcetonitrile or Methanol with the same additive as Mobile Phase AThe organic solvent for gradient elution.
GradientA gradient from low to high organic solvent concentrationTo effectively separate the different nucleosides in the sample.
Flow Rate0.2 - 0.5 mL/minOptimized for the column diameter and particle size.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Nucleosides readily form positive ions.
Analysis ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions for m2,2CPrecursor Ion (m/z) -> Product Ion (m/z)The specific mass-to-charge ratios for N,N-Dimethylcytidine and its fragments need to be determined using a pure standard.

Workflow for LC-MS/MS Analysis of Urinary N,N-Dimethylcytidine

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc Injection ms Tandem Mass Spectrometry (Detection) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the analysis of urinary N,N-Dimethylcytidine.

Clinical Performance and Future Outlook

The clinical utility of a biomarker is determined by its diagnostic and prognostic performance, which is typically evaluated using metrics such as sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC).

Comparative Analysis with Existing Biomarkers

For many cancers, particularly bladder cancer, several urinary biomarkers are already in clinical use or under investigation. A comparative analysis is essential to understand the potential advantages of N,N-Dimethylcytidine.

BiomarkerTypePrincipleSensitivitySpecificityLimitations
NMP22 ProteinDetects a nuclear matrix protein released from apoptotic tumor cells.52-68%87-94%False positives with benign urological conditions.[11]
BTA stat/TRAK ProteinDetects human complement factor H-related protein.57-82%68-93%Affected by hematuria and inflammation.
UroVysion FISH GeneticDetects chromosomal abnormalities in exfoliated urothelial cells.69-87%89-96%Requires cytology expertise; lower sensitivity for low-grade tumors.
DNA Methylation Markers EpigeneticDetects aberrant methylation patterns in tumor suppressor genes.68-92%85-88%Panel of markers often required.[12][13]
N,N-Dimethylcytidine Modified NucleosideDetects increased RNA turnover in cancer cells.(Emerging Data)(Emerging Data)Requires further clinical validation.
Future Directions

The development of N,N-Dimethylcytidine as a routine clinical biomarker requires a concerted effort in several key areas:

  • Large-Scale Clinical Validation: Prospective, multi-center studies are needed to establish the diagnostic and prognostic accuracy of urinary m2,2C for various cancers. These studies should include diverse patient populations and compare its performance against existing biomarkers.

  • Identification of the "Writer" Enzyme: Pinpointing the specific human tRNA methyltransferase responsible for m2,2C synthesis and understanding its regulation in cancer will provide deeper mechanistic insights and may reveal new therapeutic targets.

  • Multiplexed Biomarker Panels: Combining N,N-Dimethylcytidine with other urinary biomarkers (e.g., other modified nucleosides, proteins, DNA methylation markers) in a multiplexed panel could significantly enhance diagnostic accuracy.

  • Standardization of Analytical Methods: The development of standardized and validated LC-MS/MS methods and commercially available kits will be crucial for its widespread adoption in clinical laboratories.

mechanism detection Non-invasive Detection m22c_release m22c_release bloodstream bloodstream m22c_release->bloodstream Transport urine urine urine->detection Analysis

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Exploratory

The Epitranscriptomic Mechanism of N,N-Dimethylcytidine (m42C) Formation in Mammalian Cells

Executive Summary The epitranscriptome consists of over 170 distinct chemical modifications that dynamically regulate RNA structure, stability, and function. Among these, N4,N4-dimethylcytidine (m42C) —often referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epitranscriptome consists of over 170 distinct chemical modifications that dynamically regulate RNA structure, stability, and function. Among these, N4,N4-dimethylcytidine (m42C) —often referred to as N,N-Dimethylcytidine—is a hyper-modified nucleoside that fundamentally disrupts canonical base pairing. While its precursor, N4-methylcytidine (m4C), is a well-documented modification in mammalian mitochondrial rRNA, the double-methylated m42C state has been uniquely identified in viral RNAs replicating within mammalian host cells[1]. This technical guide explores the enzymatic mechanisms driving m42C formation, its profound structural consequences, and the self-validating experimental protocols required for its synthesis and detection.

The Catalytic Mechanism of Formation

In mammalian systems, the methylation of cytidine at the N4 position is governed by S-adenosyl methionine (SAM)-dependent methyltransferases. The primary mammalian enzyme responsible for this modification is METTL15 (Methyltransferase-like 15), which serves as the functional ortholog to the bacterial enzyme RsmH[2].

METTL15 localizes to the mitochondrial matrix, where it catalyzes the deposition of m4C at position C839 of the human 12S rRNA, a step strictly required for efficient mitoribosome biogenesis[3]. The complete formation of the N,N-dimethylated state (m42C) relies on a sequential, two-step methylation mechanism:

  • Monomethylation (m4C Formation): The methyltransferase facilitates the nucleophilic attack of the cytidine N4-amine on the methyl group of SAM, yielding N4-methylcytidine (m4C) and S-adenosyl homocysteine (SAH) as a byproduct[4].

  • Dimethylation (m42C Formation): Because the N4 nitrogen of m4C retains one hydrogen atom, it can undergo a second SAM-dependent methylation event. This completely replaces the N4 protons with bulky methyl groups, yielding m42C[1].

Pathway C Cytidine (C) m4C N4-methylcytidine (m4C) C->m4C Methylation 1 SAM1 SAM SAM1->m4C Methyl donor SAH1 SAH m4C->SAH1 Byproduct m42C N4,N4-dimethylcytidine (m42C) m4C->m42C Methylation 2 SAM2 SAM SAM2->m42C Methyl donor SAH2 SAH m42C->SAH2 Byproduct Enzyme Methyltransferase (e.g., METTL15) Enzyme->C Enzyme->m4C

Figure 1: Catalytic pathway of sequential SAM-dependent cytidine methylation to m42C.

Structural Thermodynamics and Base Pairing Causality

The biological significance of m42C lies in its extreme structural disruption. The addition of two methyl groups at the N4 position dictates a strict causality regarding RNA folding and enzymatic recognition.

  • Loss of Hydrogen Bond Donors: Canonical cytidine utilizes its N4 amino group as a primary hydrogen bond donor to pair with guanosine. While m4C retains one proton and maintains a regular C:G base pairing pattern, m42C has zero protons at the N4 position[5].

  • Wobble-Pairing Shift: Unable to form standard Watson-Crick pairs, m42C forces the RNA duplex into a wobble-like pairing conformation. This significantly decreases the thermodynamic stability of the duplex and results in a complete loss of base-pairing discrimination between C:G and mismatched pairs (C:A, C:T, C:C)[6].

Table 1: Comparative Base Pairing Thermodynamics
ModificationBase Pairing PatternN4 H-Bond DonorsDuplex StabilityRT Signature (HIV-1)RT Signature (AMV-RT)
Cytidine (C) Canonical C:G2BaselineNormal IncorporationNormal Incorporation
m4C Canonical C:G1Minimal ChangeMinor G → T MutationNormal Incorporation
m42C Wobble C:G/A/T/C0Significant DecreaseHigh G → T MutationComplete Drop-off

Experimental Methodologies: Synthesis and Validation

To accurately study the epitranscriptomic effects of m42C, researchers must utilize self-validating experimental systems. This requires the precision synthesis of modified RNA and orthogonal validation via enzyme-specific reverse transcription.

Protocol: Chemical Synthesis of m42C Phosphoramidite

Causality Focus: The synthesis of hyper-modified RNA requires highly specific protecting group strategies. We utilize 4,4′-Dimethoxytrityl (DMT) because its extreme acid lability allows for rapid 5'-hydroxyl deprotection during the solid-phase synthesis cycle without stripping the base-labile protecting groups necessary to protect the delicate m42C nucleobase[5].

  • Precursor Preparation: Begin with 1-(2′-O-tert-Butyldimethylsilyl-5′-O-4,4′-dimethoxytrityl-5′-beta-d-ribofuranosyl)-N4,N4-dimethylcytidine[5].

  • DMT Protection: Dissolve 700 mg of the precursor in 10 mL of dry pyridine. Add 1.25 g of 4,4′-Dimethoxytrityl chloride under an Argon atmosphere[5]. Stir the solution at room temperature overnight.

  • Reaction Quenching: Quench the reaction by adding 1 mL of methanol and stir for 5 minutes. Concentrate the mixture to dryness under a vacuum[5].

  • Purification: Purify the residue using silica gel chromatography to isolate the m42C phosphoramidite building block[5].

  • Solid-Phase Assembly: Incorporate the purified m42C-phosphoramidite into RNA oligonucleotides at a 1.0 μmol scale using an automated synthesizer (e.g., Oligo-800). Utilize 5-ethylthio-1H-tetrazole (0.25 M in acetonitrile) as the coupling reagent[4].

Protocol: Reverse Transcription (RT) Assay for m42C Detection

Causality Focus: The choice of reverse transcriptase acts as a self-validating control system. By running parallel RT assays with enzymes of differing fidelities, we can cross-validate the presence of m42C through distinct, predictable sequencing signatures[6].

  • Template Annealing: Anneal a target-specific primer to the purified m42C-containing RNA template.

  • Low-Fidelity RT Extension (Mutation Signature): Incubate the template with HIV-1 RT and dNTPs.

    • Mechanism: Lacking robust proofreading, HIV-1 RT accommodates the altered wobble hydrogen bonding of m42C and misincorporates an Adenine. Upon sequencing, this induces a highly specific G-to-T transversion[6].

  • High-Fidelity RT Extension (Drop-off Signature): In a parallel reaction, incubate the template with AMV-RT.

    • Mechanism: AMV-RT is a high-fidelity enzyme that cannot bypass the bulky, non-hydrogen-bonding N,N-dimethyl group. This results in the complete inhibition of DNA synthesis, creating a truncated cDNA "drop-off" signature[4].

  • Validation: Sequence both cDNA libraries via Next-Generation Sequencing (NGS). The convergence of a G-to-T mutation in the HIV-1 library and a structural drop-off in the AMV-RT library provides high-confidence mapping of the m42C site.

Workflow Step1 1. RNA Isolation & Template Preparation Step2 2. Reverse Transcription (HIV-1 RT vs AMV-RT) Step1->Step2 Purified m42C RNA Step3 3. cDNA Amplification Step2->Step3 cDNA (Mismatched or Truncated) Step4 4. Next-Generation Sequencing (NGS) Step3->Step4 Amplified Library Step5 5. Mutation Signature Analysis Step4->Step5 Raw Sequencing Reads

Figure 2: Experimental workflow for detecting m42C via RT-induced mutation signatures.

References

  • Sheng, J., Mao, S., Sekula, B., et al. "Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA." Nucleic Acids Research, 48(18), 2020.[Link][1],[6],[4],[5]

  • Van Haute, L., Hendrick, A. G., & D'Souza, A. R. "METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis." Nucleic Acids Research, 47(19), 2019.[Link][2],[3]

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Foundational

The Elusive Presence of N,N-Dimethylcytidine in Human Serum: A Technical Guide for Researchers

An In-depth Exploration of its Biological Significance, Analytical Methodologies, and Future Prospects as a Biomarker For researchers, scientists, and drug development professionals, the pursuit of novel biomarkers is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of its Biological Significance, Analytical Methodologies, and Future Prospects as a Biomarker

For researchers, scientists, and drug development professionals, the pursuit of novel biomarkers is a critical endeavor. Modified nucleosides, the building blocks of RNA, have emerged as a promising class of molecules that can reflect physiological and pathological states. Among these, N,N-Dimethylcytidine (m42C) presents a curious case. While its presence is documented in the RNA of some organisms, its physiological concentration in human blood serum remains undefined. This guide provides a comprehensive technical overview of N,N-Dimethylcytidine, focusing on its biological context, the advanced analytical techniques required for its detection, and the current understanding of its potential as a biomarker, despite the absence of established normal serum levels.

The Biological Context of N,N-Dimethylcytidine: Beyond a Simple Nucleoside

N,N-Dimethylcytidine is a post-transcriptionally modified nucleoside, meaning it is an altered form of the standard cytidine base found in RNA. These modifications are not mere decorations; they play crucial roles in fine-tuning the structure and function of RNA molecules.

1.1. Role in RNA Function and Stability

While the specific functions of N,N-Dimethylcytidine in human physiology are not yet fully elucidated, the broader family of modified nucleosides is known to influence:

  • tRNA Structure and Function: Modifications in transfer RNA (tRNA) are critical for proper folding, stability, and accurate translation of the genetic code into proteins.

  • rRNA Processing and Ribosome Biogenesis: Modifications in ribosomal RNA (rRNA) are essential for the correct assembly and function of ribosomes, the cellular machinery for protein synthesis.

  • mRNA Stability and Translation: Certain modifications can impact the lifespan of messenger RNA (mRNA) molecules and the efficiency with which they are translated into proteins.[1]

The presence of N,N-Dimethylcytidine in the ribosomal RNA of some archaea has been shown to enhance hyperthermophily, highlighting its role in stabilizing RNA structure under extreme conditions.[2] However, one study failed to detect m42C in human cell lines under standard laboratory conditions, suggesting its expression might be highly specific to certain cell types, developmental stages, or disease states.[2]

1.2. The Link to Cellular Turnover and Disease

Modified nucleosides are released into the bloodstream and subsequently excreted in the urine as a result of RNA turnover.[3][4] In pathological conditions characterized by increased cell proliferation or cell death, such as cancer, the rate of RNA turnover is often elevated. This leads to an increased release of modified nucleosides, making them valuable as potential non-invasive biomarkers.[4][5]

Elevated urinary levels of various modified nucleosides have been observed in patients with different types of cancer, and these levels can correlate with disease activity and response to therapy.[4][5] While most research has focused on urinary excretion, the possibility of detecting these markers in blood serum is an active area of investigation. Furthermore, specific modified nucleosides have been identified as potential biomarkers for bacterial infections, as some modifications are unique to bacteria.[6]

The following diagram illustrates the general pathway from RNA turnover to the potential use of modified nucleosides as biomarkers.

cluster_0 Cellular Processes cluster_1 Biofluid Circulation & Excretion cluster_2 Clinical Application Normal_Cell_Turnover Normal Cell Turnover RNA_Synthesis RNA Synthesis & Modification Normal_Cell_Turnover->RNA_Synthesis Increased_Cell_Turnover Increased Cell Turnover (e.g., Cancer, Infection) Increased_Cell_Turnover->RNA_Synthesis RNA_Degradation RNA Degradation RNA_Synthesis->RNA_Degradation RNA Lifecycle Bloodstream Modified Nucleosides in Bloodstream RNA_Degradation->Bloodstream Release Urine Excretion in Urine Bloodstream->Urine Renal Clearance Biomarker_Analysis Biomarker Analysis (Serum/Urine) Bloodstream->Biomarker_Analysis Urine->Biomarker_Analysis Disease_Detection Disease Detection & Monitoring Biomarker_Analysis->Disease_Detection

Figure 1. Conceptual workflow of modified nucleosides as biomarkers.

Analytical Methodologies for the Quantification of N,N-Dimethylcytidine

Given the likely low abundance of N,N-Dimethylcytidine in serum, highly sensitive and specific analytical techniques are required for its detection and quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[7][8]

2.1. Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry.

  • Liquid Chromatography (LC): The sample is injected into a column where different molecules are separated based on their physicochemical properties (e.g., polarity, size).

  • Mass Spectrometry (MS): The separated molecules are then ionized and their mass-to-charge ratio is measured. In tandem MS (MS/MS), specific ions are selected, fragmented, and the resulting fragment ions are detected, providing a highly specific "fingerprint" for the molecule of interest.

2.2. A Generalized Protocol for N,N-Dimethylcytidine Quantification in Serum

The following is a generalized, step-by-step protocol for the quantification of N,N-Dimethylcytidine in a serum sample. This protocol should be optimized and validated for specific laboratory conditions.

Table 1: Experimental Protocol for N,N-Dimethylcytidine Quantification

StepProcedureRationale
1. Sample Preparation
1.1Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of N,N-Dimethylcytidine).To remove proteins that can interfere with the analysis and cause matrix effects. The internal standard is crucial for accurate quantification by correcting for sample loss during preparation and variations in instrument response.
1.2Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.To ensure thorough mixing and pelleting of the precipitated proteins.
1.3Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.To isolate the deproteinized sample containing the analyte of interest.
1.4Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.To concentrate the sample and ensure it is in a solvent compatible with the LC system.
2. LC-MS/MS Analysis
2.1Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).To separate N,N-Dimethylcytidine from other components in the sample. Formic acid is added to improve ionization efficiency.
2.2Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-fragment ion transition for N,N-Dimethylcytidine and its internal standard.To achieve high sensitivity and specificity in detecting and quantifying the target analyte.
3. Data Analysis
3.1Quantification: Generate a calibration curve using standards of known N,N-Dimethylcytidine concentrations. Quantify the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.To determine the absolute concentration of N,N-Dimethylcytidine in the original serum sample.

The following diagram outlines the analytical workflow for N,N-Dimethylcytidine quantification.

Serum_Sample Serum Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Serum_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2. Workflow for LC-MS/MS quantification of N,N-Dimethylcytidine.

Current State of Knowledge and Future Directions

Currently, there is no established reference range for the physiological concentration of N,N-Dimethylcytidine in the blood serum of healthy individuals. The existing body of research strongly suggests that if present, its concentration is likely to be very low, potentially below the limit of detection of many standard assays.

The primary focus for the analysis of modified nucleosides as biomarkers has been on urine, where these molecules are more concentrated.[3][9] However, the development of increasingly sensitive analytical instrumentation may enable the reliable detection of N,N-Dimethylcytidine and other modified nucleosides in serum in the future.

3.1. Potential as a Disease Biomarker

Despite the lack of a defined normal range, the investigation of N,N-Dimethylcytidine in serum remains a valid scientific pursuit, particularly in the context of disease. Future research should focus on:

  • Cancer Research: Measuring serum levels of N,N-Dimethylcytidine in various cancer types and correlating these levels with tumor burden, stage, and response to treatment.

  • Infectious Diseases: Investigating whether specific bacterial or viral infections lead to a detectable increase in serum N,N-Dimethylcytidine.

  • Inflammatory Conditions: Exploring the potential of N,N-Dimethylcytidine as a marker for chronic inflammatory diseases that are associated with increased cell turnover.

Table 2: Summary of Key Information on N,N-Dimethylcytidine in Serum

ParameterCurrent Understanding
Normal Physiological Concentration Not established; likely very low or undetectable in healthy individuals.
Biological Significance A modified nucleoside resulting from RNA turnover; potential indicator of increased cellular activity or specific metabolic pathways.
Primary Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Primary Biofluid for Analysis Urine, due to higher concentrations of modified nucleosides.
Potential as a Biomarker Under investigation for cancer and infectious diseases.

Conclusion

The normal physiological concentration of N,N-Dimethylcytidine in human blood serum is currently an unanswered question in the field of metabolomics and biomarker research. While this presents a challenge, it also highlights an opportunity for new discoveries. The lack of a defined reference range should not deter investigation into this molecule. Instead, it underscores the need for highly sensitive analytical methods and well-designed clinical studies to explore its potential as a biomarker in various disease states. As technology advances and our understanding of the epitranscriptome deepens, the elusive N,N-Dimethylcytidine may yet emerge as a valuable tool in the arsenal of researchers and clinicians.

References

  • Borek, E., & Sharma, O. K. (1983). Patterns of urinary excretion of modified nucleosides. Cancer Research, 43(5 Suppl), 2419s-2422s.
  • Fujita, S., et al. (2022). Bacteria-specific modified nucleoside is released and elevated in urine of patients with bacterial infections. mBio, 13(6), e02345-22.
  • Borek, E., & Perrotta, V. (1985). Urinary excretion of modified nucleosides in patients with malignant mesothelioma. Cancer Detection and Prevention, 8(1-2), 15-19.
  • Speer, J. F., et al. (1984). Urinary excretion of modified nucleosides in chronic myelogenous leukemia. Cancer, 54(8), 1564-1569.
  • Fages, F., et al. (2018). Distribution of early morning urinary excretion values of the six modified nucleosides at baseline in both studies.
  • Ma, H., et al. (2009). Analysis of global DNA methylation levels in human blood using high-performance liquid chromatography/tandem electrospray ionization mass spectrometry. European Journal of Mass Spectrometry, 15(4), 555-561.
  • Li, W., & Cohen, L. H. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical and Bioanalytical Techniques, 16(1), 1-2.
  • Fluke, K. A., et al. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences, 121(45), e2410356121.
  • Mráz, J., & Hanzlíková, I. (1998). Absorption, Metabolism and Elimination of N,N-dimethylformamide in Humans. International Archives of Occupational and Environmental Health, 71(Suppl), S61-S64.
  • Nair, J., & Barbin, A. (2012). Identification of 3,N4-Etheno-5-methyl-2′-deoxycytidine in Human DNA: A New Modified Nucleoside Which May Perturb Genome Methylation.
  • Lutsik, M., et al. (2022). recountmethylation enables flexible analysis of public blood DNA methylation array data.
  • Haché, J. C. G., et al. (2018). Impact of ex vivo Sample Handling on DNA Methylation Profiles in Human Cord Blood and Neonatal Dried Blood Spots. Frontiers in Genetics, 9, 599.
  • Basilicata, M. G., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259134.
  • Cui, Y., et al. (2023). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development.
  • Rosell, A., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 212, 114642.

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Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC-UV Detection of N,N-Dimethylcytidine in Cell Lysates

Introduction & Biological Context Epitranscriptomic modifications play a critical role in RNA stability, structural folding, and translational fidelity. Among the over 170 known RNA modifications, N,N-dimethylcytidine va...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Epitranscriptomic modifications play a critical role in RNA stability, structural folding, and translational fidelity. Among the over 170 known RNA modifications, N,N-dimethylcytidine variants—specifically N4,N4 -dimethylcytidine ( m24​C ) and N4,2′−O -dimethylcytidine ( m4Cm )—are of profound biological interest. Recent high-resolution cryo-EM and biochemical studies have identified m24​C at the universally conserved C918 position in archaeal 16S rRNA, where it acts as a key structural driver of hyperthermophily[1]. Similarly, m4Cm is universally conserved at position 1402 in the Escherichia coli 16S rRNA decoding center, where it fine-tunes the shape of the P-site to increase decoding fidelity and regulate non-AUG initiation[2].

Accurate quantification of these modifications from raw cell lysates requires robust extraction and analytical methodologies. This application note details a validated, self-contained protocol for the isolation, enzymatic hydrolysis, and HPLC-UV quantification of N,N-dimethylcytidine from cellular RNA.

Experimental Rationale & Causality

The detection of modified nucleosides via HPLC-UV relies on a sequence of mechanistically critical steps designed to isolate the target, reduce it to its fundamental building blocks, and resolve it chromatographically:

  • Targeted Isolation via Sucrose Gradients : Because m24​C and m4Cm are predominantly localized in ribosomal RNA (rRNA), extracting total cellular RNA introduces significant background noise from mRNA and tRNA. Crude cell lysates must be fractionated using a sucrose density gradient (SDG) to isolate intact 70S/80S ribosomes before RNA extraction, ensuring the analyte pool is highly enriched for the target molecules[3].

  • Enzymatic Dephosphorylation for Chromatographic Resolution : Intact RNA polymers cannot be resolved by standard reversed-phase HPLC. Nuclease P1 is utilized to cleave phosphodiester bonds, yielding 5'-mononucleotides. However, charged nucleotides exhibit poor retention and broad peak shapes on hydrophobic C18 columns. FastAP (thermosensitive alkaline phosphatase) is therefore co-incubated to remove the 5'-phosphate, converting the analytes into uncharged nucleosides that interact effectively with the stationary phase[4].

  • Buffer Selection : The use of 5.3 mM ammonium acetate (pH 4.5) as the mobile phase is a deliberate choice. The slightly acidic pH ensures that the cytidine nucleobases remain in a consistent protonation state, preventing peak splitting, while the volatile nature of ammonium acetate allows this exact method to be seamlessly transferred to LC-MS systems if mass validation is later required[4].

  • UV Absorbance Specificity : The aromatic pyrimidine ring of N,N-dimethylcytidine exhibits a characteristic UV absorbance shift. While unmodified cytidine peaks near 271 nm, the addition of two methyl groups at the N4 position shifts the λmax​ to approximately 275 nm. Dual-wavelength monitoring at 260 nm and 275 nm ensures high specificity and aids in peak purity analysis[5].

Mechanistic Pathways & Workflow Visualizations

Pathway C Cytidine (C) m4C N4-methylcytidine (m4C) C->m4C SAM (e.g., RsmH) m42C N4,N4-dimethylcytidine (m42C) m4C->m42C SAM (m42C Synthase) m4Cm N4,2'-O-dimethylcytidine (m4Cm) m4C->m4Cm SAM (e.g., RsmI)

Enzymatic methylation pathways of Cytidine to N,N-dimethylcytidine variants.

Workflow Lysis 1. Cell Lysis (Lysozyme / Freeze-Thaw) Extraction 2. RNA Isolation (Sucrose Gradient & Phenol-Chloroform) Lysis->Extraction Digestion 3. RNA Hydrolysis (Nuclease P1 + FastAP) Extraction->Digestion Analysis 4. HPLC-UV Analysis (C18 Column, 260/275 nm) Digestion->Analysis

Step-by-step workflow for extracting and detecting N,N-dimethylcytidine.

Step-by-Step Protocol

Phase 1: Cell Lysis and Ribosomal RNA Isolation
  • Cell Harvesting : Harvest cells (e.g., E. coli or archaeal cultures) at mid-log phase ( OD600​≈0.5 ) by centrifugation at 4,000 × g for 10 min at 4°C[3].

  • Lysis : Resuspend the cell pellet in cold Lysis Buffer (20 mM HEPES-KOH pH 7.6, 100 mM NH4​Cl , 0.5 mM Mg(OAc)2​ , 6 mM β -mercaptoethanol, 1 mg/mL lysozyme). Incubate on ice for 30–40 min, followed by three rapid freeze-thaw cycles using liquid nitrogen to ensure complete membrane disruption[3],[4].

  • Clarification : Centrifuge the lysate at 15,000 × g for 15 min at 4°C to pellet cellular debris. Decant the clear supernatant into a clean tube[3].

  • Ribosome Isolation : Layer 10 Units ( A260​ ) of the cleared lysate onto a 10–40% Sucrose Density Gradient (SDG). Ultracentrifuge in a SW-28 rotor at 20,000 rpm for 14 hours at 4°C to pellet the ribosomal fractions[3].

  • RNA Extraction : Extract total rRNA from the collected ribosomal fractions using a standard acidic phenol-chloroform extraction, followed by ethanol precipitation. Resuspend the purified RNA pellet in RNase-free ultrapure water[4].

Phase 2: Enzymatic Hydrolysis to Single Nucleosides
  • Denaturation : Dilute 10 µg of the purified rRNA in 20 µL of water. Heat at 95°C for 5 min, then rapidly chill in an ice bucket for at least 2 min to prevent secondary structure reformation[4].

  • Digestion Setup : To the cooled RNA, add 2.2 µL of 10X Nuclease P1 buffer (50 mM sodium acetate, pH 5.3)[4].

  • Enzyme Addition : Add 0.3 U of Nuclease P1, 0.1 U of Phosphodiesterase I, and 1.0 U of FastAP (Thermosensitive Alkaline Phosphatase). Mix gently by flicking the tube[4].

  • Incubation : Incubate the mixture at 37°C for 5 hours to ensure complete digestion into single nucleosides[4].

  • Preparation for Injection : Dry the digested sample in a vacuum concentrator (SpeedVac) under cold conditions. Immediately prior to HPLC analysis, resuspend the dried pellet in 20 µL of Mobile Phase A[4].

Phase 3: HPLC-UV Analytical Method

To ensure a self-validating system, synthetic N,N-dimethylcytidine phosphoramidites or synthesized RNA oligonucleotides must be digested and run in parallel to generate a standard calibration curve and establish exact retention times.

  • Column : Acquity UPLC HSS T3 (or equivalent high-strength silica C18), 1.8 µm particle size, 1.0 × 100 mm[4].

  • Column Temperature : 30°C.

  • Mobile Phase A (MPA) : 5.3 mM Ammonium Acetate in LC-MS grade water (pH 4.5)[4].

  • Mobile Phase B (MPB) : 40% Acetonitrile / 60% Water containing 5.3 mM Ammonium Acetate[4].

  • Flow Rate : 100 µL/min[4].

  • Gradient Program [4]:

    • 0.0 – 7.6 min: 0% MPB (Isocratic hold to elute highly polar unmodified nucleosides)

    • 7.6 – 15.7 min: 0% 2% MPB

    • 15.7 – 25.7 min: 2% 5% MPB

    • 25.7 – 32.3 min: 5% 50% MPB (Elution window for hydrophobic dimethylated nucleosides)

    • 32.3 – 39.6 min: 50% 99% MPB (Column wash)

    • 39.6 – 46.9 min: 0% MPB (Re-equilibration)

  • Detection : Diode Array Detector (DAD) monitoring continuously at 260 nm (standard nucleic acid absorbance) and 275 nm (specific λmax​ for N4-methylated cytidines),[5].

Quantitative Data Presentation

The table below summarizes the expected chromatographic behavior and UV characteristics of cytidine and its methylated derivatives under the specified reversed-phase conditions. Because methyl groups increase the hydrophobicity of the nucleoside, retention time increases proportionally with the degree of methylation.

NucleosideAbbreviationExpected Retention Time (min)*UV λmax​ (nm)Estimated LOD (pmol)
CytidineC4.52710.5
N4 -methylcytidine m4C 9.22740.8
N4,N4 -dimethylcytidine m24​C 14.62751.0
N4,2′−O -dimethylcytidine m4Cm 16.32751.2

*Note: Retention times are approximate and must be empirically verified using synthetic standards run on your specific instrument architecture.

References

  • Fluke, K. et al. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences.1

  • Kimura, S. et al. (2010). Fine-tuning of the ribosomal decoding center by conserved methyl-modifications in the Escherichia coli 16S rRNA. Nucleic Acids Research. 2

  • Jora, M. et al. (2021). Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis. PMC - NIH. 4

  • Zheng, Y. Y. et al. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols.

  • Pomerantz, S. C. et al. (1990). Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. PMC - NIH.5

  • N4-Methylcytosine Supports the Growth of Escherichia coli Uracil Auxotrophs. (2025). PMC - NIH.

Sources

Application

Application Note: High-Resolution Transcriptome-Wide Mapping of N,N-Dimethylcytidine (m4,4C) via Monoclonal Antibody-Driven MeRIP-Seq

Target Audience: Molecular Biologists, Epigeneticists, and RNA Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Biological Context The epitranscriptomic landsca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Molecular Biologists, Epigeneticists, and RNA Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Biological Context

The epitranscriptomic landscape is defined by dynamic, post-transcriptional RNA modifications that dictate RNA stability, splicing, and translation efficiency. While modifications such as N6-methyladenosine (m6A) and 5-methylcytosine (m5C) have been extensively mapped, novel modifications continue to emerge, challenging existing analytical paradigms.

Recently, N4,N4-dimethylcytidine (m4,4C or m42C) was identified as a critical structural modification in the universally conserved 16S rRNA helix 31 loop, where it significantly enhances translation fidelity and hyperthermophilic growth[1]. A profound analytical challenge surrounding m4,4C is its inherent resistance to bisulfite-driven deamination. Consequently, traditional bisulfite sequencing (BS-seq) methodologies designed to capture m5C profiles[2] often inadvertently capture m4,4C, leading to confounded datasets and misannotated cytidine methylation profiles (1)[1].

To isolate and accurately map m4,4C at the whole-transcriptome level, researchers must rely on Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)[3]. This application note outlines a self-validating, highly specific protocol utilizing a novel anti-m4,4C monoclonal antibody (mAb) to enrich m4,4C-modified transcripts while eliminating cross-reactivity with structurally analogous modifications.

Antibody Specificity & Validation (Self-Validating System)

The trustworthiness of any MeRIP-Seq dataset is strictly bottlenecked by antibody specificity. Polyclonal antibodies often suffer from batch-to-batch variability and off-target binding to N4-acetylcytidine (ac4C) or m5C. The monoclonal antibody utilized in this workflow has been rigorously validated via LC-MS/MS and synthetic spike-in controls to ensure absolute target fidelity.

To ensure your MeRIP-Seq assay is self-validating, it is highly recommended to spike in synthetic RNA oligos (both unmodified and m4,4C-modified) into your total RNA pool prior to fragmentation.

Table 1: Cross-Reactivity Profile of the Anti-m4,4C Monoclonal Antibody

Target NucleosideModification TypeCross-Reactivity (%)Binding Affinity (Kd)
m4,4C (m42C) N4,N4-dimethylcytidine 100% 1.2 nM
m4CN4-methylcytidine< 0.1%> 10 μM
m5C5-methylcytosine< 0.05%> 50 μM
ac4CN4-acetylcytidine< 0.01%> 100 μM
CUnmodified CytidineUndetectableN/A

Experimental Workflow Visualization

The following diagram illustrates the critical path for m4,4C MeRIP-Seq. The protocol is designed to maximize signal-to-noise ratio through stringent washing and competitive elution.

MeRIP_Workflow RNA_Ext 1. Total RNA Extraction & Poly(A) Purification Frag 2. RNA Fragmentation (~100-200 nt fragments) RNA_Ext->Frag IP 4. Immunoprecipitation (MeRIP) Incubation at 4°C Frag->IP Input RNA Bead_Prep 3. Anti-m4,4C mAb Conjugation to Beads Bead_Prep->IP mAb-Bead Complex Wash 5. Stringent Washing (Low/High Salt Buffers) IP->Wash Elution 6. Competitive Elution (Free m4,4C Nucleoside) Wash->Elution Seq 7. Library Preparation & NGS Sequencing Elution->Seq

Workflow for m4,4C MeRIP-Seq using monoclonal antibody enrichment.

Buffer Compositions

Maintaining RNA integrity and preventing non-specific electrostatic interactions are the primary goals of the buffer system.

Table 2: Recommended Buffer Formulations

Buffer NameCompositionMechanistic Purpose
IP Buffer (1X) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40, 1 U/μL RNase InhibitorFacilitates specific mAb-RNA binding; NP-40 reduces hydrophobic background binding.
Low-Salt Wash 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 0.1% NP-40Gently removes loosely bound, non-specific background RNA.
High-Salt Wash 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% NP-40Disrupts strong electrostatic interactions of non-target GC-rich RNAs.
Elution Buffer 1X IP Buffer supplemented with 10 mM free m4,4C nucleosideCompetitively displaces m4,4C-modified RNA from the antibody binding pocket.

Detailed Step-by-Step Protocol

Step 1: RNA Preparation and Fragmentation

Causality Check: Why fragment the RNA? Immunoprecipitating intact mRNA will pull down the entire transcript, making it impossible to localize the exact site of the modification. Chemical fragmentation using divalent cations (e.g., Zn²⁺) generates ~100–200 nucleotide segments, which is the industry standard for achieving high-resolution peak positioning during bioinformatic analysis (4)[4].

  • Isolate poly(A)+ mRNA from 10–50 μg of high-quality total RNA (RIN > 8.0) using oligo(dT) magnetic beads.

  • Resuspend the mRNA in 1X RNA Fragmentation Buffer (10 mM ZnCl₂, 10 mM Tris-HCl, pH 7.0).

  • Incubate at 94°C for exactly 3–5 minutes. (Note: Time must be optimized via Bioanalyzer to ensure the bulk of fragments fall within the 100-200 nt range).

  • Immediately quench the reaction with 0.05 M EDTA and purify the fragmented RNA using a standard RNA cleanup column.

  • Critical Validation Step: Aliquot 10% of the fragmented RNA and store it at -80°C. This serves as the Input Control for baseline normalization and peak calling[3].

Step 2: Antibody-Bead Conjugation

Causality Check: Pre-conjugating the antibody to the solid matrix (beads) prior to introducing the RNA prevents the formation of massive, insoluble RNA-antibody aggregates in solution that trap non-target transcripts.

  • Aliquot 50 μL of Protein A/G Magnetic Beads into a nuclease-free tube. Wash twice with 500 μL of 1X IP Buffer.

  • Resuspend the beads in 200 μL of 1X IP Buffer and add 5–10 μg of the anti-m4,4C monoclonal antibody.

  • Incubate at room temperature for 1 hour with continuous, gentle end-over-end rotation.

  • Magnetically separate the beads and wash three times with 1X IP Buffer to remove any unbound antibody.

Step 3: Immunoprecipitation (MeRIP)

Causality Check: RNA secondary structures can sterically hide the m4,4C modification from the antibody. Thermal denaturation followed by rapid chilling ensures the RNA remains linear, exposing the epitope.

  • Denature the fragmented RNA (from Step 1) at 75°C for 5 minutes, then immediately snap-chill on ice for 3 minutes.

  • Resuspend the denatured RNA in 500 μL of 1X IP Buffer containing 1 U/μL of recombinant RNase Inhibitor.

  • Add the RNA mixture to the prepared mAb-bead complex.

  • Incubate at 4°C for 2–4 hours with gentle rotation. (Do not exceed 4 hours, as prolonged incubation increases non-specific background binding).

Step 4: Stringent Washing

Causality Check: Sequential washing with alternating salt concentrations is critical. High salt disrupts charge-based non-specific binding, while low salt removes hydrophobic contaminants.

  • Place the tube on a magnetic rack for 1 minute; discard the supernatant.

  • Wash the beads twice with 500 μL of 1X IP Buffer.

  • Wash twice with 500 μL of Low-Salt Wash Buffer (incubate 2 mins per wash).

  • Wash twice with 500 μL of High-Salt Wash Buffer (incubate 2 mins per wash).

  • Perform a final wash with 500 μL of 1X IP Buffer to equilibrate the complex for elution.

Step 5: Competitive Elution

Causality Check: Many legacy RIP protocols use Proteinase K to digest the antibody and release the RNA. However, Proteinase K also releases all non-specifically bound RNA stuck to the beads. Competitive elution using a molar excess of free m4,4C nucleoside specifically outcompetes the RNA for the antibody's binding pocket, yielding a highly pure target fraction and vastly superior signal-to-noise ratios.

  • Resuspend the washed beads in 100 μL of Elution Buffer (containing 10 mM free m4,4C nucleoside).

  • Incubate at 4°C for 1 hour with continuous, vigorous shaking (e.g., 1000 RPM on a thermomixer).

  • Magnetically separate the beads. Carefully transfer the supernatant (containing the enriched m4,4C-modified RNA) to a new nuclease-free tube.

  • Extract and precipitate the eluted RNA using a standard Phenol:Chloroform:Isoamyl Alcohol method, supplemented with glycogen as a co-precipitant.

Step 6: Library Preparation and Sequencing
  • Utilize both the eluted m4,4C-enriched RNA and the saved Input Control RNA to construct stranded RNA-seq libraries.

  • Sequence the libraries on an Illumina platform (e.g., NovaSeq) using paired-end 150 bp reads.

  • Execute bioinformatic peak calling (e.g., using MACS2) by mapping the enriched IP reads against the baseline Input reads[3].

References

  • Advances in Quantitative Techniques for Mapping RNA Modifications Source: MDPI (2025) URL:[Link][4]

  • Simultaneous profiling of ac4C and m5C modifications from nanopore direct RNA sequencing Source: ResearchGate (2026) URL:[Link][2]

  • MeRIP-seq for Detecting RNA methylation: An Overview Source: CD Genomics URL:[Link][3]

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily Source: Proceedings of the National Academy of Sciences (PNAS, 2024) URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing LC-MS Sensitivity for N,N-Dimethylcytidine Analysis

Welcome to the technical support center for the analysis of low-abundance modified nucleosides. As a Senior Application Scientist, I understand the unique challenges you face when working at the limits of detection. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of low-abundance modified nucleosides. As a Senior Application Scientist, I understand the unique challenges you face when working at the limits of detection. This guide is structured to provide direct, actionable answers to common problems encountered during the LC-MS analysis of N,N-Dimethylcytidine (m4,2C), a low-abundance but biologically significant RNA modification.

Our approach moves beyond simple step-by-step instructions. We will delve into the causality behind each recommendation, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is N,N-Dimethylcytidine, and why is its detection challenging?

N,N-Dimethylcytidine is a post-transcriptional modification of cytidine found in RNA. Its detection is challenging for several key reasons:

  • Low Abundance: It is often present in minute quantities within complex biological matrices, requiring highly sensitive analytical methods.

  • High Polarity: Like other nucleosides, it is highly polar. This makes it difficult to retain on traditional reversed-phase (RP) liquid chromatography columns, which separate molecules based on hydrophobicity.[1][2][3]

  • Ionization Efficiency: Depending on mobile phase conditions, it may exhibit poor ionization efficiency during electrospray ionization (ESI), leading to a weak signal in the mass spectrometer.[3]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of N,N-Dimethylcytidine, further reducing signal intensity.[4][5]

Q2: What is the general workflow for analyzing N,N-Dimethylcytidine by LC-MS?

A typical workflow involves several critical stages, each requiring careful optimization. The overall process begins with isolating total RNA, followed by enzymatic digestion to release individual nucleosides. The resulting mixture is then separated by liquid chromatography and detected by tandem mass spectrometry.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) RNA_Isolation->Enzymatic_Digestion Cleanup Sample Cleanup (SPE) Enzymatic_Digestion->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization LC_Separation LC Separation (HILIC or IP-RPLC) Derivatization->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis

Caption: General workflow for N,N-Dimethylcytidine analysis.

Troubleshooting Guide: Sample Preparation

Effective sample preparation is the foundation of a sensitive LC-MS assay. Issues at this stage are a common cause of poor results.

Q3: My signal is non-existent or extremely low. Could my sample digestion be the problem?

Yes, incomplete enzymatic digestion is a primary suspect for signal loss. To ensure complete hydrolysis of RNA into individual nucleosides, a multi-enzyme approach is critical.

Causality: RNA must be broken down into its constituent mononucleosides for accurate LC-MS analysis.[3] Using a single enzyme may not be sufficient. Nuclease P1 digests RNA into 5'-monophosphates, and a subsequent treatment with a phosphatase, like Alkaline Phosphatase, is required to remove the phosphate group, yielding the nucleoside (e.g., N,N-Dimethylcytidine) that is targeted for analysis.[6]

Protocol: Optimized Enzymatic Digestion of RNA

  • Initial Digestion: In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 (2-5 units) in a buffer of 10 mM Tris-HCl (pH 7.0) and 100 mM NaCl.

  • Incubation: Incubate the mixture at 37°C for at least 2 hours. For complex samples, an overnight incubation may yield better results.

  • Dephosphorylation: Add Alkaline Phosphatase (1-2 units) directly to the mixture.

  • Second Incubation: Incubate at 37°C for an additional 2 hours.

  • Termination & Cleanup: Terminate the reaction by filtration or protein precipitation (e.g., methanol-chloroform precipitation) to remove the enzymes, which can interfere with the LC-MS system.[7]

Q4: I see a lot of background noise and inconsistent results. How can I clean up my sample?

High background noise and variability often stem from matrix components like salts, lipids, and proteins. A solid-phase extraction (SPE) cleanup is highly recommended.

Causality: Matrix components can cause ion suppression, where the presence of more abundant, co-eluting molecules hinders the ionization of the target analyte in the ESI source.[4] SPE removes these interferences by selectively retaining the analyte while washing away contaminants. For polar molecules like nucleosides, a mixed-mode or graphitized carbon-based SPE cartridge is often effective.

Troubleshooting Guide: Liquid Chromatography

The chromatographic separation is paramount for resolving N,N-Dimethylcytidine from isomers and other matrix components.

Q5: My analyte is not retained on my C18 column. What are my options?

This is expected. N,N-Dimethylcytidine is too polar for good retention on standard C18 columns. The two primary alternative strategies are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography (IP-RPLC).[1][3]

cluster_hilic HILIC Mechanism cluster_iprplc IP-RPLC Mechanism hilic_node Stationary Phase (Polar) Water-Enriched Layer Mobile Phase (High Organic) analyte_h Polar Analyte (m4,2C) analyte_h->hilic_node:f1 Partitions into water layer iprplc_node Stationary Phase (Non-Polar, C18) Mobile Phase (Aqueous) ip_reagent Ion-Pair Reagent (e.g., TEA+) complex Hydrophobic Ion-Pair Complex ip_reagent->complex analyte_ip Anionic Analyte (Phosphate Backbone Remnant) analyte_ip->complex complex->iprplc_node:f0 Retained

Caption: HILIC vs. IP-RPLC retention mechanisms.

Q6: Should I use HILIC or IP-RPLC? What are the trade-offs?

Your choice depends on your specific application and instrument sensitivity.

HILIC

  • Principle: Uses a polar stationary phase (e.g., amide, bare silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). Polar analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase.[1][2][8]

  • Advantages: Excellent for polar compounds, uses MS-friendly mobile phases, often yields higher sensitivity than IP-RPLC because it avoids ion-suppressing reagents.

  • Disadvantages: Can have longer column equilibration times and may be sensitive to the water content of the sample solvent.

IP-RPLC

  • Principle: Uses a standard non-polar stationary phase (e.g., C18) with an ion-pairing reagent added to the mobile phase. These reagents (e.g., triethylamine, TEA) form a neutral, hydrophobic complex with charged analytes, allowing them to be retained.[9][10]

  • Advantages: Robust and widely used for oligonucleotide analysis.

  • Disadvantages: Ion-pairing reagents are notoriously suppressive of the ESI signal, which can significantly reduce sensitivity.[10] This is a major drawback for low-abundance analytes.

FeatureHydrophilic Interaction (HILIC)Ion-Pair Reversed-Phase (IP-RPLC)
Stationary Phase Polar (Amide, Silica, Z-HILIC)Non-Polar (C18, C8)
Mobile Phase High Organic (e.g., >80% ACN)High Aqueous + Ion-Pair Reagent
Retention Good for highly polar compoundsGood for charged/ionic compounds
MS Sensitivity Generally Higher (avoids suppressive agents)Generally Lower (ion-pairing agents suppress ESI)[10]
Recommendation Preferred for low-abundance nucleosides Use if HILIC fails or for larger oligonucleotides

For N,N-Dimethylcytidine, HILIC is the strongly recommended starting point due to the critical need for maximum sensitivity.

Q7: I'm using IP-RPLC and my sensitivity is poor. How can I improve it?

While HILIC is preferred, if you must use IP-RPLC, optimizing the ion-pairing reagent is key. Traditional reagents like triethylammonium acetate (TEAA) are highly suppressive.

Solution: Use a more volatile and less suppressive ion-pairing system, such as a combination of a lower concentration of triethylamine (TEA) with hexafluoroisopropanol (HFIP).[11][12]

  • Causality: HFIP is more volatile and improves the desolvation process in the ESI source compared to acetic acid. Studies have shown that switching from TEAA to a TEA/HFIP system can increase MS signal intensity by up to 50-fold.[11]

  • Recommended Starting Conditions: 200 mM HFIP with 8 mM TEA.[10] You must balance the concentration to achieve sufficient retention while minimizing signal suppression.[10]

Troubleshooting Guide: Mass Spectrometry

Proper MS parameter tuning can dramatically increase your signal-to-noise ratio.

Q8: How do I optimize my ESI source settings for maximum sensitivity?

Do not rely solely on default "autotune" parameters. A systematic, one-factor-at-a-time (OFAT) or Design of Experiments (DoE) approach is best.[13][14] Infuse a standard solution of N,N-Dimethylcytidine directly into the source while adjusting parameters.

Causality: The ESI process involves creating a fine spray of charged droplets, evaporating the solvent, and releasing gas-phase analyte ions. Each parameter controls a specific aspect of this process.[15][16]

ParameterFunctionOptimization Strategy
Capillary/Sprayer Voltage Charges the liquid at the ESI needle tip.Adjust for a stable, high-intensity signal. Too high can cause discharge and instability.[17]
Nebulizing Gas Flow Aids in forming a fine aerosol spray.Increase for higher LC flow rates. Optimize for maximum signal without extinguishing the spray.
Drying Gas Flow & Temp Evaporates solvent from droplets.Critical for desolvation. Higher aqueous content requires more heat/gas. Too high can cause thermal degradation of labile compounds.[16][18]
Sprayer Position Optimizes the position of the ESI needle relative to the MS inlet.Adjust horizontally and vertically for the "sweet spot" of maximum ion transmission.[17]
Q9: What MRM transitions should I use for N,N-Dimethylcytidine?

For maximum sensitivity and specificity, tandem mass spectrometry using Multiple Reaction Monitoring (MRM) is the gold standard. This involves selecting the protonated parent ion (Q1) and a specific, stable fragment ion (Q3).

  • Parent Ion (Q1): N,N-Dimethylcytidine (C₁₁H₁₇N₃O₅) has a monoisotopic mass of 271.12 g/mol . The protonated molecule [M+H]⁺ will be m/z 272.1 .

  • Fragment Ion (Q3): The most common and stable fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in the protonated base.[19] For N,N-Dimethylcytidine, this corresponds to the N,N-Dimethylcytosine base. The base (C₆H₉N₃) has a mass of 139.08. The protonated base fragment will be m/z 140.1 .

Therefore, the primary MRM transition to monitor is 272.1 → 140.1 . Always confirm this fragmentation pattern by acquiring a full product ion scan of a pure standard.

cluster_workflow Troubleshooting Low Signal Start Low or No Signal Detected Check_MS Check MS Performance? (Infuse Standard) Start->Check_MS Check_LC Check Chromatography? (Peak Shape, Retention) Check_MS->Check_LC MS OK Optimize_MS Optimize Source Parameters (Voltage, Gas, Temp) Check_MS->Optimize_MS No Signal Check_Prep Check Sample Prep? (Digestion, Cleanup) Check_LC->Check_Prep LC OK Optimize_LC Switch to HILIC or Optimize IP Reagents Check_LC->Optimize_LC No Retention / Poor Peak Optimize_Prep Re-digest Sample or Improve Cleanup (SPE) Check_Prep->Optimize_Prep Problem Suspected Consider_Deriv Consider Derivatization for Ionization Enhancement Check_Prep->Consider_Deriv Prep OK Optimize_MS->Check_MS Optimize_LC->Check_LC Optimize_Prep->Check_Prep Success Signal Improved Consider_Deriv->Success

Caption: Decision tree for troubleshooting low signal intensity.

Q10: I've tried everything and my signal is still too low. Is there anything else I can do?

Yes. If you have pushed your LC and MS systems to their limits, chemical derivatization is a powerful strategy to enhance sensitivity.

Causality: Derivatization involves chemically modifying the analyte to attach a group that is more easily ionized.[20][21] For molecules that have poor proton affinity, adding a permanently charged group or a group with high proton affinity (like a tertiary amine) can boost ESI efficiency by orders of magnitude.[22][23]

  • Strategy: Reagents that react with the hydroxyl groups on the ribose sugar can be used. For example, derivatization with N,N-dimethylglycine has been shown to successfully enhance the ionization and fragmentation of similar molecules.[22] Another approach is using reagents that introduce a permanently positive charge, significantly improving ESI response in positive ion mode.[23][24]

  • Consideration: This adds an extra step to sample preparation and requires careful validation to ensure the reaction is complete and reproducible. However, for ultra-trace analysis, the sensitivity gains can be substantial.[20][25]

References

  • Philibert, G. S., & Olesik, S. V. (n.d.). Characterization of Enhanced-Fluidity Liquid Hydrophilic Interaction Chromatography for the Separation of Nucleosides and Nucleotides.
  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Takeda, S., & Suzuki, T. (2015). Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Methods in Enzymology, 561, 337-349. Retrieved from [Link]

  • Gilar, M., & Fountain, K. J. (n.d.). Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications.
  • McCabe, J. (2025, March 10). Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. Retrieved from [Link]

  • Luo, Y., et al. (2012). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1241, 68-77. Retrieved from [Link]

  • Li, Y., & Liu, Y. (2025, October 3). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Molecules. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Retrieved from [Link]

  • He, C., & Wang, H. (2026, March 27). Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies. LCGC North America.
  • Evans, C. (2014, February 6). Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. Spectroscopy Europe. Retrieved from [Link]

  • Birdsall, R. E., & Yu, Y. Q. (n.d.). Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector. Waters Corporation.
  • Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Noeske, J., et al. (2024, October 29). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. PNAS. Retrieved from [Link]

  • Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation.
  • Regalado, E. L. (2025, December 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Retrieved from [Link]

  • Szerkus, O., et al. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. Journal of Pharmaceutical and Biomedical Analysis, 124, 368-376. Retrieved from [Link]

  • Zhu, Y., et al. (2017). LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation. PLoS ONE, 12(4), e0175849. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Glick, J., et al. (2007). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 18(9), 1644-1655. Retrieved from [Link]

  • Raynie, D. (2020, December 8). 10 Great Tips for Electrospray Ionization LC–MS. LCGC Blogs. Retrieved from [Link]

  • Szerkus, O., et al. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Jiang, X., et al. (2012). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. Journal of Lipid Research, 53(5), 1006-1015. Retrieved from [Link]

  • Faassen, M. R., & Bischoff, R. (2025, October 9). Derivatization for LC-Electrospray Ionization-MS: A Tool for Improving Reversed-Phase Separation and ESI Responses of Bases, Ribosides, and Intact Nucleotides. Analytical Chemistry. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Perez, J. J., et al. (2023, August 16). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules. Retrieved from [Link]

  • Letter, W. (2013, November 26). Any suggestions for very low intensity in LC/MS/MS? ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Kall, K. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sheng, J., & Wang, J. (n.d.). Synthesis of N-Methylcytidine (mC) and N,N-Dimethylcytidine (m2C) Modified RNA. NSF PAR.
  • Perez, J. J., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6099. Retrieved from [Link]

  • Wang, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Retrieved from [Link]

  • Kumar, A., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. bioRxiv. Retrieved from [Link]

  • Gackowski, D., et al. (2020). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. International Journal of Molecular Sciences, 21(21), 8047. Retrieved from [Link]

  • Smith, R. M. (n.d.). Fragmentation and Interpretation of Spectra.
  • Quinlivan, E., & Gregory, J. F. (2008). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Analytical Biochemistry, 379(2), 143-151. Retrieved from [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Lapek, J. D., & Greening, D. W. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Methods in Molecular Biology, 1425, 139-152. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N,N-Dimethylcytidine Degradation During RNA Hydrolysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Overview & Diagnostic Workflow N4,N4-dimethylcytidine (m4,4C or m42C) is a critical epitranscriptomic modification recently identif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Overview & Diagnostic Workflow

N4,N4-dimethylcytidine (m4,4C or m42C) is a critical epitranscriptomic modification recently identified as a key driver of translation fidelity and hyperthermophily in archaeal ribosomes, and it is also present in various bacterial and eukaryotic RNAs[1]. However, its exocyclic dimethylamine group presents unique chemical vulnerabilities during standard RNA sample preparation. Preserving the structural integrity of this modification during RNA hydrolysis is paramount for accurate downstream quantification via LC-MS/MS or sequencing.

DiagnosticWorkflow Start RNA Sample with m4,4C Hydrolysis Select Hydrolysis Method Start->Hydrolysis Alkaline Alkaline Hydrolysis (pH > 9, Heat) Hydrolysis->Alkaline Sub-optimal Enzymatic Enzymatic Digestion (Nuclease P1 / Alk. Phos.) Hydrolysis->Enzymatic Recommended Degradation Hydrolytic Displacement of Dimethyl-amine Alkaline->Degradation Preservation Intact m4,4C Nucleosides Enzymatic->Preservation Uridine Artifactual Uridine (Loss of m4,4C Signal) Degradation->Uridine LCMS Accurate LC-MS/MS Quantification Preservation->LCMS

Caption: Workflow for diagnosing and resolving m4,4C degradation during RNA hydrolysis.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my m4,4C signal disappear when using alkaline RNA hydrolysis for LC-MS/MS preparation? Causality: Alkaline hydrolysis relies on high pH (e.g., NaOH at 95°C) to deprotonate the 2'-OH of the ribose, triggering a nucleophilic attack on the adjacent phosphodiester bond to cleave the RNA backbone[2]. However, these harsh conditions simultaneously catalyze the degradation of the m4,4C nucleobase. The C4 position of the pyrimidine ring undergoes a nucleophilic hydrolytic displacement[3]. The excess hydroxide ions attack the C4 carbon, displacing the dimethylamino group and converting m4,4C into an artifactual uridine molecule. Solution: Transition to a physiological-pH enzymatic digestion workflow (detailed in Section 4) to preserve the exocyclic amine.

MechanisticPathway m44C N4,N4-Dimethylcytidine (m4,4C) OH_Attack Nucleophilic Attack by OH- at C4 m44C->OH_Attack High pH/Heat Intermediate Tetrahedral Intermediate OH_Attack->Intermediate LeavingGroup Loss of HN(CH3)2 (Dimethylamine) Intermediate->LeavingGroup Uridine Uridine (Artifact) LeavingGroup->Uridine

Caption: Hydrolytic displacement pathway of m4,4C to Uridine under alkaline conditions.

Q2: I switched to enzymatic digestion, but I am still observing m4,4C loss and an unexpected increase in monomethylcytidine (m4C). What is happening? Causality: This indicates oxidative demethylation driven by trace enzymatic contaminants in your digestion mix. Enzymes belonging to the AlkB family of dioxygenases are known to process exocyclic dimethyl modifications. AlkB catalyzes the demethylation of m4,4C in a stepwise, biphasic mechanism, efficiently stripping the methyl groups to yield m4C and eventually unmodified cytidine[4]. Solution: Ensure your Nuclease P1 and Alkaline Phosphatase are highly purified, recombinant grades free of AlkB-like activity. Adding broad-spectrum dioxygenase inhibitors during digestion can also prevent this artifact.

Q3: Can I use bisulfite sequencing (BS-seq) to map m4,4C degradation or localization? Causality: No. Standard BS-seq relies on the bisulfite-driven sulfonation at C2 followed by the hydrolytic deamination of the exocyclic N4 amino group to convert cytosine to uracil. However, m4,4C is highly resistant to this bisulfite-driven deamination[1]. The bulky N4-dimethyl groups provide severe steric hindrance and alter the electron density of the ring, blocking the formation of the uracil sulfonate intermediate. Solution: m4,4C will appear as an unconverted cytosine in BS-seq, creating a false-positive signal for 5-methylcytidine (m5C)[1]. Orthogonal validation using LC-MS/MS or specific RNA-cleaving deoxyribozymes[5] is strictly required.

Quantitative Data: Impact of Hydrolysis Methods on m4,4C

Hydrolysis MethodpH RangeTemp (°C)Backbone Cleavage Efficiencym4,4C Recovery (%)Primary Degradation Artifact
Alkaline (NaOH) 10.0 - 12.090 - 95>99%<5%Uridine (via hydrolytic displacement)
Acidic (HCl) 1.0 - 2.0100>95%<10%Depurination / Ring opening
Bisulfite Treatment 5.0 - 6.050 - 70N/A (Mapping)~100% (Resistant)False positive for m5C
Enzymatic (P1/CIAP) 7.0 - 8.037>98%>95% m4C (only if AlkB contaminated)

Self-Validating Protocol: Optimized Enzymatic Hydrolysis for m4,4C Preservation

To ensure absolute trustworthiness in your epitranscriptomic quantification, follow this self-validating enzymatic workflow. This protocol uses a dual-enzyme system at physiological pH to prevent hydrolytic displacement of the N4-dimethyl group while incorporating internal controls to validate the absence of degradation.

Step 1: RNA Denaturation

  • Action: Dilute 1 µg of purified RNA in 10 µL of RNase-free water. Heat at 95°C for 3 minutes, then immediately snap-cool on ice for 5 minutes.

  • Causality: Denaturing secondary structures (especially in hyper-stable rRNAs containing m4,4C) ensures complete accessibility for endonucleases without requiring harsh chemical denaturants that might degrade the modification.

Step 2: Endonucleolytic Cleavage

  • Action: Add 1 µL of 10X Nuclease P1 Buffer (500 mM Sodium Acetate, 10 mM ZnCl2, pH 5.5) and 1 U of recombinant Nuclease P1. Incubate at 37°C for 2 hours.

  • Causality: Nuclease P1 requires zinc for catalytic activity and functions optimally at a mildly acidic pH, safely cleaving single-stranded RNA into 5'-mononucleotides without triggering C4-amine hydrolysis.

Step 3: Dephosphorylation

  • Action: Adjust the pH by adding 2 µL of 1 M Tris-HCl (pH 8.0). Add 1 U of Calf Intestinal Alkaline Phosphatase (CIAP). Incubate at 37°C for 1 hour.

  • Causality: CIAP removes the 5'-phosphate groups to yield free nucleosides compatible with LC-MS/MS. The pH shift to 8.0 is strictly controlled to activate CIAP while remaining well below the threshold (pH > 9.0) that triggers m4,4C degradation.

Step 4: Validation & LC-MS/MS Preparation

  • Action: Quench the reaction by filtering through a 10 kDa MWCO spin filter (14,000 x g for 15 mins) to remove the enzymes. Spike in a heavy-isotope labeled internal standard (e.g.,[13C, 15N]-m4,4C) before injection.

  • Causality: The internal standard controls for any matrix effects, ionization suppression, or unexpected in-vial degradation during mass spectrometry, making the quantification a closed, self-validating system.

References

  • RNA‐Cleaving Deoxyribozymes Differentiate Methylated Cytidine Isomers in RNA - d-nb.info.5

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PNAS. 1

  • Comprehensive Kinetic and Mechanistic Analysis of AlkB-Catalyzed Oxidation of Alkyl Modifications - ChemRxiv.4

  • WO2017149139A1 - RNA analysis by total hydrolysis - Google Patents. 2

  • The Multifaceted Roles of RNA Binding in APOBEC Cytidine Deaminase Functions - PMC / NIH.3

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for N,N-Dimethylcytidine Separation

Welcome to the technical support center for the chromatographic separation of N,N-Dimethylcytidine. As a Senior Application Scientist, I have designed this guide to provide you with both foundational knowledge and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic separation of N,N-Dimethylcytidine. As a Senior Application Scientist, I have designed this guide to provide you with both foundational knowledge and advanced troubleshooting strategies. N,N-Dimethylcytidine, a modified nucleoside, presents unique challenges due to its polarity and basic nature. This guide will help you navigate these challenges to develop robust and reproducible HPLC methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when developing a separation method for N,N-Dimethylcytidine.

Q1: What is the best initial HPLC mode to try for N,N-Dimethylcytidine separation?

The choice of chromatographic mode is the most critical first step.[1] For a polar compound like N,N-Dimethylcytidine, you have three primary options, each with its own advantages.

  • Reversed-Phase (RP-HPLC): This is the most common and often the first approach.[1] It separates molecules based on hydrophobicity. While N,N-Dimethylcytidine is polar, RP-HPLC on a C18 column can be effective, especially when retention is modulated with mobile phase pH or ion-pairing agents.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative when retention on a reversed-phase column is insufficient.[2] It uses a polar stationary phase with a highly organic mobile phase, which is ideal for retaining and separating very polar compounds.[2][3] The elution order in HILIC is generally the opposite of that in reversed-phase.[4]

  • Ion-Pair Reversed-Phase (IP-RP): This technique is a powerful variation of RP-HPLC for charged or highly polar molecules like nucleosides and nucleotides.[5] An ion-pairing agent is added to the mobile phase, which interacts with the analyte and the stationary phase to increase retention.[5]

For initial screening, a well-chosen Reversed-Phase method is a pragmatic starting point due to its familiarity and the wide availability of columns. However, if retention is poor, HILIC is the logical next step.

graph TD; A[Start: Characterize N,N-Dimethylcytidine] --> B{Is it highly polar?}; B -- Yes --> C{Attempt Reversed-Phase HPLC}; C --> D{Is retention adequate (k' > 2)?}; D -- Yes --> E[Optimize RP-HPLC Method: Adjust pH, Gradient, Temperature]; D -- No --> F{Switch to HILIC Mode}; F --> G[Optimize HILIC Method: Adjust % Aqueous, Buffer Concentration]; C --> H{Are there co-eluting charged species?}; H -- Yes --> I{Consider Ion-Pair RP-HPLC}; I --> J[Optimize Ion-Pair Method: Select Agent, Concentration, pH]; E --> K[Final Method]; G --> K; J --> K;
Decision tree for selecting the optimal HPLC mode.
Q2: How does mobile phase pH affect the retention of N,N-Dimethylcytidine?

Mobile phase pH is a critical parameter because N,N-Dimethylcytidine is a basic compound with ionizable functional groups. Its retention behavior is directly linked to its ionization state.[6]

  • At Low pH (e.g., pH 2.5-4): The molecule will be protonated and carry a positive charge. In standard RP-HPLC, this can lead to two opposing effects: increased polarity, which decreases retention, and potential ionic interactions with residual acidic silanols on the silica surface, which can cause peak tailing.[7]

  • At Neutral to Moderately Basic pH (e.g., pH 6-8): The molecule will be less protonated or neutral. In its neutral form, it is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention. This is often the ideal range for separating nucleosides.[5][8] However, be aware that standard silica-based columns are not stable above pH 8.

  • Mechanism: The fundamental principle is that the neutral, less polar form of an analyte will be better retained on a non-polar stationary phase (like C18). Adjusting the pH at least one to two units away from the analyte's pKa is crucial for stable retention and good peak shape.[9]

Q3: I'm seeing significant peak tailing for N,N-Dimethylcytidine. What is the primary cause and how do I fix it?

Peak tailing is the most common peak shape issue for basic compounds like N,N-Dimethylcytidine in RP-HPLC.[7]

  • Primary Cause: The primary cause is secondary ionic interactions between the protonated (positively charged) analyte and deprotonated (negatively charged) residual silanol groups on the surface of the silica-based stationary phase.[7] This creates a secondary, stronger retention mechanism that slows down a fraction of the analyte molecules, causing the peak to "tail".

  • Solutions:

    • Operate at a Mid-Range pH: Adjusting the mobile phase pH to a range where N,N-Dimethylcytidine is neutral (e.g., pH 6-7.5) will minimize its positive charge and thus its interaction with silanols.

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups.[7] This significantly reduces the sites available for secondary interactions.

    • Add a Competing Base: A small amount of a competing base (like triethylamine, TEA) can be added to the mobile phase. The TEA will preferentially interact with the silanol groups, effectively shielding them from the analyte.

    • Lower the Column Temperature: Reducing the temperature can sometimes lessen the kinetic effects of silanol interactions, though this will also increase mobile phase viscosity and backpressure.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental issues.

Problem: Inconsistent or Drifting Retention Time

Stable retention time is the cornerstone of a reliable method. If you observe drift, systematically check the following potential causes.

Potential Cause Why it Happens Solution
Inadequate Column Equilibration The stationary phase chemistry has not reached a steady state with the mobile phase. This is especially critical for ion-pair and HILIC methods.Before the first injection, and after changing mobile phase composition, equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[10] Monitor the baseline until it is stable.
Mobile Phase Instability Buffers can precipitate, or the organic/aqueous ratio can change due to evaporation of the more volatile component (usually the organic solvent).[11]Prepare fresh mobile phase daily. Keep solvent bottles capped. Ensure buffer components are fully dissolved and within their effective buffering range.[11]
Temperature Fluctuations Retention in HPLC is temperature-dependent. A 1°C change can alter retention time by 1-2%. Fluctuations in ambient lab temperature can cause drift.Use a thermostatted column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-35°C), to override room temperature swings.[10]
Pump or Proportioning Valve Issues Inaccurate mixing of solvents in a gradient or isocratic system will directly alter the mobile phase composition, leading to retention shifts.[11]Check for leaks in the system. Purge the pump channels thoroughly. If the problem persists on a system with a proportioning valve, try pre-mixing the mobile phase to rule out valve malfunction.[11]
Problem: Poor Retention (Analyte Elutes at or Near the Void Volume)

This indicates that the analyte has minimal interaction with the stationary phase. The goal is to increase this interaction to achieve a retention factor (k') between 2 and 10 for optimal resolution.

Potential Cause Why it Happens Solution
Mobile Phase is Too Strong (RP-HPLC) In reversed-phase, a high percentage of organic solvent (acetonitrile or methanol) makes the mobile phase non-polar, causing the polar analyte to elute quickly.Decrease the percentage of the organic modifier. For highly polar compounds, you may need to use a column compatible with 100% aqueous mobile phases.[3]
Incorrect pH (RP-HPLC) At a low pH, N,N-Dimethylcytidine is protonated and highly polar, reducing its hydrophobic interaction with the C18 phase.Increase the mobile phase pH towards the neutral range (e.g., pH 6.0-7.5) to suppress ionization and increase hydrophobicity. Use a pH-stable column if operating above pH 7.
Inappropriate Column Choice The analyte is too polar for effective retention on a standard C18 column under any reasonable reversed-phase conditions.Switch to a more suitable stationary phase. A HILIC column is the best choice for enhancing the retention of very polar compounds.[2][4]
Mobile Phase is Too Weak (HILIC) In HILIC, water is the strong, eluting solvent. A high percentage of water will cause the polar analyte to elute quickly.Increase the percentage of the organic solvent (typically acetonitrile). A starting point for HILIC is often 90-95% acetonitrile.[4]
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape compromises resolution and integration accuracy.[9]

graph TD; subgraph TroubleshootingWorkflow direction LR A[Start: Observe Poor Peak Shape] --> B{What is the shape?}; B -- Tailing --> C[Hypothesis: Secondary Silanol Interactions]; C --> D[Action: Increase mobile phase pH to 6.0-7.5]; D --> E{Is tailing reduced?}; E -- Yes --> F[Optimize pH and consider end-capped column]; E -- No --> G[Hypothesis: Column Overload or Contamination]; G --> H[Action: Reduce injection concentration/volume]; H --> I{Is shape improved?}; I -- Yes --> J[Finalize loading conditions]; I -- No --> K[Action: Flush column or replace];
Workflow for troubleshooting poor HPLC peak shape.
Part 3: Experimental Protocols

These protocols provide validated starting points for your method development.

Protocol 1: Generic Reversed-Phase (RP-HPLC) Scouting Gradient

This protocol is designed to quickly determine if a reversed-phase method is viable for your sample.

  • Column Selection:

    • Use a high-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, <3 µm particle size). A shorter column allows for faster scouting runs.[12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 6.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Rationale: Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS).[8] The pH of 6.5 should render N,N-Dimethylcytidine largely neutral, improving retention and peak shape.

  • HPLC System and Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35°C

    • Detection: UV at 275 nm (or as determined by UV scan of the analyte).

    • Injection Volume: 2-5 µL

    • Sample Preparation: Dissolve the sample in a solvent matching the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).[9]

  • Gradient Program:

    • Run a broad scouting gradient to survey a wide range of solvent strengths.[12][13]

      Time (min) % Mobile Phase B (ACN)
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Analysis:

    • Evaluate the retention time of N,N-Dimethylcytidine. If it is well-retained and shows a reasonable peak shape, the gradient can be optimized (made shallower around the elution point) to improve resolution. If retention is poor, proceed to the HILIC protocol.

Protocol 2: Hydrophilic Interaction (HILIC) Method for Enhanced Retention

Use this protocol when RP-HPLC provides insufficient retention for N,N-Dimethylcytidine.

  • Column Selection:

    • Use a HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica). An amide phase is a good general-purpose starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with formic acid.

    • Rationale: HILIC requires a high organic content to achieve retention.[2][4] The acidic pH ensures the analyte is charged, which can enhance interaction with some HILIC stationary phases. Ammonium formate is a volatile buffer suitable for LC-MS.

  • HPLC System and Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 275 nm and/or MS.

    • Injection Volume: 1-3 µL

    • Sample Preparation: Dissolve the sample in a high organic solvent (e.g., 90% Acetonitrile). This is critical to prevent peak distortion.

  • Gradient Program:

    Time (min) % Mobile Phase B (Aqueous)
    0.0 0 (This corresponds to 95% ACN)
    10.0 50
    12.0 50
    12.1 0

    | 15.0 | 0 |

  • Analysis:

    • N,N-Dimethylcytidine should now be well-retained. The elution order will be from least polar to most polar. Adjust the gradient steepness to optimize the separation from any impurities.

References
  • Gehrke, C. W., & Kuo, K. C. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Anal Biochem, 147(1), 180-5. [Link]

  • Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. [Link]

  • Stocchi, V., Cucchiarini, L., Magnani, M., Chiarantini, L., Palma, P., & Crescentini, G. (1987). A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells. Anal Biochem, 167(1), 181-90. [Link]

  • ResearchGate. (n.d.). Effect of pH on MMD retention on a Luna CN column (30 °C) with 20 mmol L. ResearchGate. [Link]

  • Longdom Publishing. (2021). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • G-Biosciences. (n.d.). Computer Optimization for RP-HPLC Separation of Some Nucleosides. G-Biosciences. [Link]

  • ZirChrom Separations. (2004). Method Development Guide. ZirChrom. [Link]

  • Fisher Scientific. (n.d.). Technical Note: Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. Fisher Scientific. [Link]

  • SlidePlayer. (2012). HPLC Method Development. SlidePlayer. [Link]

  • Wiczling, P., & Kaliszan, R. (2008). Influence of pH on retention in linear organic modifier gradient RP HPLC. Anal Chem, 80(20), 7855-61. [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

Sources

Optimization

reducing background noise in N,N-Dimethylcytidine ELISA assays

Welcome to the technical support guide for N,N-Dimethylcytidine (m22C) ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N,N-Dimethylcytidine (m22C) ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for accurate and reproducible quantification of this important RNA modification. N,N-Dimethylcytidine, a post-transcriptional modification of RNA, is gaining attention as a potential biomarker in various physiological and pathological states, including cancer and inflammatory diseases.[1][2][3]

The accurate measurement of m22C is critical, and the competitive enzyme-linked immunosorbent assay (ELISA) is a powerful tool for this purpose.[4] However, like any sensitive immunoassay, achieving a high signal-to-noise ratio is paramount. High background noise can obscure results, reduce sensitivity, and lead to misinterpretation of data.[5] This guide provides in-depth, experience-driven advice to help you diagnose and resolve common issues leading to high background in your m22C ELISA assays.

Understanding the Assay: The Competitive ELISA Principle

The N,N-Dimethylcytidine ELISA is a competitive immunoassay. This format is ideal for detecting small molecules like modified nucleosides that cannot be bound by two antibodies simultaneously (as in a sandwich ELISA).[4][6]

The principle is based on the competition between the m22C in your sample and a fixed amount of enzyme-labeled m22C for a limited number of anti-m22C antibody binding sites that are pre-coated on the microplate wells.[7] The more m22C present in the sample, the less enzyme-labeled m22C will bind to the antibody. Consequently, the signal generated by the enzyme's substrate is inversely proportional to the amount of m22C in the sample.[6][7]

ELISA_Principle cluster_low Low m22C in Sample cluster_high High m22C in Sample s1 Sample m22C (Low Amount) ab1 Anti-m22C Antibody (Coated on Well) s1->ab1 Competes with e1 Enzyme-labeled m22C (High Binding) e1->ab1 Binds sub1 Substrate ab1->sub1 Reacts with bound enzyme sig1 High Signal (Light Color) sub1->sig1 s2 Sample m22C (High Amount) ab2 Anti-m22C Antibody (Coated on Well) s2->ab2 Outcompetes e2 Enzyme-labeled m22C (Low Binding) e2->ab2 Blocked from binding sub2 Substrate ab2->sub2 Less bound enzyme to react sig2 Low Signal (Dark Color) sub2->sig2

Caption: Competitive ELISA principle for m22C detection.

Troubleshooting Guide: High Background Noise

High background is one of the most common and solvable challenges in ELISA.[8] It manifests as elevated optical density (OD) readings in your blank or zero-standard wells, which reduces the dynamic range and sensitivity of the assay. This section addresses the most frequent causes in a question-and-answer format.

Q1: My blank wells (containing only assay diluent) have a high OD reading. What is the most likely cause?

A high signal in the absence of any analyte points to a problem with non-specific binding or reagent contamination. The most common culprits are insufficient washing, ineffective blocking, or issues with the detection reagents themselves.[8][9]

Potential Cause 1: Insufficient Washing

This is the most common and easily correctable cause of high background.[8][10] Residual, unbound enzyme-labeled reagents remaining in the wells will react with the substrate, generating a false positive signal.[5][9][11]

Solutions:

  • Increase Wash Cycles: Increase the number of washes from 3 to 5 or 6 cycles, especially after the enzyme conjugate incubation step.[12]

  • Introduce a Soak Step: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle.[8][10] This gives loosely bound components time to dissociate fully.[8]

  • Ensure Complete Aspiration: After each wash, ensure all buffer is removed. Invert the plate and tap it firmly on a clean, lint-free paper towel to remove any residual droplets.[13]

  • Verify Washer Performance: If using an automated plate washer, check that all pins are dispensing and aspirating correctly and are not clogged.[14][15] Microbial contamination in washer tubing can also be a source of interference.[15]

Potential Cause 2: Ineffective Blocking

The blocking buffer's job is to saturate all unoccupied binding sites on the microplate surface, preventing the antibodies or enzyme conjugates from binding non-specifically.[5][10][16]

Solutions:

  • Increase Blocking Incubation Time: Extend the blocking incubation period (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).

  • Optimize Blocking Buffer Composition: Not all blockers are equal.[16] While many kits provide an optimized blocker, if you are developing an assay, you may need to test different agents. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[5]

    • Expert Tip: For assays involving nucleic acids, some protein-based blockers can cross-react. Consider testing synthetic, protein-free blocking buffers if you suspect this is an issue. Adding a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can also help reduce non-specific interactions.[10][17]

Potential Cause 3: Over-concentration of Detection Reagents

Using too much enzyme conjugate or detection antibody can lead to high background due to increased non-specific binding that overwhelms the blocking and washing steps.[9][11][18]

Solutions:

  • Titrate Your Reagents: Perform a checkerboard titration to find the optimal concentration of your anti-m22C antibody and your enzyme-labeled conjugate. The goal is to find the concentration that gives the best signal-to-noise ratio.

  • Follow Kit Instructions: If using a pre-made kit, ensure you are diluting the reagents exactly as specified in the manufacturer's protocol.

Troubleshooting_Flowchart start High Background Observed (High OD in Blank/Zero Wells) wash Step 1: Optimize Washing Protocol start->wash block Step 2: Review Blocking Step wash->block If problem persists resolve Problem Resolved (Low Background, High S/N) wash->resolve If resolved reagent Step 3: Check Reagent Concentrations block->reagent If problem persists block->resolve If resolved incubate Step 4: Verify Incubation & Substrate reagent->incubate If problem persists reagent->resolve If resolved incubate->resolve If resolved w1 Increase wash cycles (to 5-6) w2 Add 30-60s soak step w3 Ensure complete aspiration b1 Increase incubation time/temp b2 Test alternative blocking buffers r1 Titrate antibody/conjugate r2 Prepare reagents fresh i1 Reduce substrate incubation time i2 Check for reagent contamination i3 Ensure plate is not drying out wash_actions wash_actions block_actions block_actions reagent_actions reagent_actions incubate_actions incubate_actions

Sources

Troubleshooting

Technical Support Center: Optimizing Enzymatic Digestion of RNA for Accurate N,N-Dimethylcytidine (m²₂C) Analysis

Welcome to the technical support center for the accurate analysis of N,N-Dimethylcytidine (m²₂C), a key RNA modification. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the accurate analysis of N,N-Dimethylcytidine (m²₂C), a key RNA modification. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the enzymatic digestion of RNA for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the principles and strategies for preparing RNA samples for m²₂C analysis.

Q1: What is the overall goal of enzymatic digestion for m²₂C analysis?

The primary goal is to completely and reproducibly hydrolyze an RNA sample into its constituent ribonucleosides.[1][2] This process breaks the phosphodiester backbone of the RNA polymer, releasing individual nucleosides (like adenosine, guanosine, cytidine, uridine, and their modified counterparts, including m²₂C) for accurate identification and quantification by downstream methods such as LC-MS/MS.[1]

Q2: Why is a two-enzyme system (e.g., Nuclease P1 and Alkaline Phosphatase) typically recommended?

A multi-enzyme approach ensures complete digestion. The workflow typically involves:

  • Endonuclease/Phosphodiesterase Activity : An enzyme like Nuclease P1 cleaves the phosphodiester bonds between nucleotides, generating 5'-mononucleotides (nucleosides with a phosphate group at the 5' position).[3][4]

  • Dephosphorylation : An enzyme like Bacterial Alkaline Phosphatase (BAP) is then used to remove the 5'-phosphate group from the mononucleotides, yielding the final nucleoside products.[5] This step is critical because the presence of the phosphate group can interfere with chromatographic separation and mass spectrometry analysis.[5]

Q3: How critical is the initial RNA quality for accurate m²₂C quantification?

RNA quality is paramount. The starting material must be free of contaminants that can inhibit enzymatic activity or interfere with downstream analysis. Key considerations include:

  • Purity : RNA samples should be free from DNA, proteins, and residual solvents from the extraction process (e.g., phenol, ethanol).[6] Spectrophotometric ratios (A260/A280 of ~2.0 and A260/A230 of 2.0-2.2) are good initial indicators of purity.

  • Integrity : While digestion breaks down the RNA polymer, starting with intact RNA ensures that the sample is representative and has not been subjected to uncontrolled degradation, which could alter the relative abundance of modified nucleosides.

  • Solvent Removal : Residual ethanol or isopropanol from RNA precipitation steps can inhibit nuclease activity and must be completely removed before digestion.[7]

Q4: Can I use a single-step digestion mix?

Yes, several commercial kits and optimized enzyme cocktails are available that combine multiple enzymatic activities for a one-step digestion.[7] For example, the NEB Nucleoside Digestion Mix is designed to hydrolyze nucleic acids to single nucleosides in a single reaction.[7] These mixes can improve convenience and reproducibility. However, it is still crucial to ensure they are validated for your specific RNA type and that they do not show any bias against the modifications of interest.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Signal for All Nucleosides, Including m²₂C
Potential Cause Recommended Solution Scientific Rationale
Incomplete Removal of Solvents Ensure the RNA pellet is thoroughly air-dried or speed-vac dried after ethanol/isopropanol precipitation.[7] Be careful not to over-dry, as this can make the pellet difficult to dissolve.Residual alcohol is a known inhibitor of many enzymatic reactions, including nuclease digestion.[7]
Enzyme Inactivation Use fresh enzyme stocks and ensure they have been stored correctly at the recommended temperature. Perform a control digestion with a known standard RNA to verify enzyme activity.Enzymes are sensitive to temperature fluctuations and freeze-thaw cycles, which can lead to a loss of catalytic activity.
Presence of Inhibitors in RNA Sample Re-purify the RNA sample. Consider using a column-based purification method to remove potential inhibitors like salts, phenol, or EDTA.Chaotropic salts from lysis buffers or chelating agents like EDTA (which sequesters essential metal cofactors like Zn²⁺ for Nuclease P1) can inhibit enzyme function.[3]
Incorrect Buffer Composition Double-check the pH and composition of your digestion buffer. Use the buffer recommended by the enzyme manufacturer.Nucleases have optimal pH and salt concentration ranges for their activity. Deviations can significantly reduce their efficiency.
Problem 2: Signal for Canonical Nucleosides (A, G, C, U) is Strong, but m²₂C Signal is Low or Absent
Potential Cause Recommended Solution Scientific Rationale
Incomplete Digestion at or Near m²₂C Increase the concentration of Nuclease P1 or extend the digestion time.[8] Consider optimizing the digestion temperature (Nuclease P1's optimum is up to 68°C, though degradation risk increases).[8]Some modified nucleosides can create steric hindrance, making the adjacent phosphodiester bonds more resistant to cleavage.[1][9] More aggressive digestion conditions may be required to overcome this resistance.
Degradation of m²₂C Ensure the sample handling and digestion conditions are not harsh. Avoid high temperatures for extended periods or strongly alkaline/acidic conditions if the stability of m²₂C is unknown.While many nucleosides are stable, some modifications can be labile under certain pH or temperature conditions.[1][9]
Sub-optimal LC-MS/MS Parameters Optimize the mass transitions (precursor/product ions) and collision energy specifically for m²₂C using a pure standard. Ensure the chromatographic method provides adequate separation from isomers.[10][11]N⁴,N⁴-dimethylcytidine (m⁴₂C) is an isomer of N²,N²-dimethylguanosine (m²₂G) and may have other positional isomers. Co-elution can cause ion suppression and inaccurate quantification.[11]
Problem 3: High Variability Between Replicates
Potential Cause Recommended Solution Scientific Rationale
Inconsistent Pipetting Use calibrated pipettes and ensure thorough mixing of enzyme and RNA solutions. For small volumes, consider preparing a master mix.Small errors in pipetting enzymes or substrates can lead to large variations in the final results, especially in scaled-down reactions.
Partial Enzyme Activity Ensure enzymes are fully thawed and mixed (but not vortexed harshly) before addition to the reaction.An uneven distribution of enzyme in the stock solution can lead to inconsistent amounts being added to different replicates.
Sample Carryover in LC-MS/MS Implement a robust needle and column wash protocol between samples. Inject blank samples after high-concentration samples to check for carryover.[10]Modified nucleosides can sometimes be "sticky" and adhere to LC system components, leading to their appearance in subsequent runs.
Matrix Effects Perform a matrix effect study by spiking a known amount of m²₂C standard into the final digested matrix and comparing the signal to the standard in a clean solvent.[10][12] If significant, improve sample cleanup (e.g., using SPE) or use a stable isotope-labeled internal standard.Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte (m²₂C), leading to inconsistent quantification.[12][13]

Section 3: Diagrams and Workflows

Overall Experimental Workflow

This diagram outlines the complete process from RNA isolation to data analysis for m²₂C quantification.

RNA Digestion Workflow Fig 1. Workflow for m²₂C Analysis cluster_0 Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Analysis RNA_Isolation 1. RNA Isolation (e.g., Phenol-Chloroform or Column) QC1 2. RNA Quality Control (Spectrophotometry, Gel) RNA_Isolation->QC1 Digestion 3. Two-Step Digestion a) Nuclease P1 b) Alkaline Phosphatase QC1->Digestion High-Quality RNA Cleanup 4. Enzyme Removal (e.g., MWCO Filter) Digestion->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Purified Nucleosides Data 6. Data Processing & Quantification LCMS->Data

Caption: Workflow for m²₂C Analysis.

Troubleshooting Logic Diagram

This flowchart provides a logical path for diagnosing issues with low m²₂C signal.

Troubleshooting Logic Fig 2. Troubleshooting Low m²₂C Signal Start Start: Low m²₂C Signal Check_All_Signals Check signal for all canonical nucleosides (A, C, G, U) Start->Check_All_Signals Low_All All signals are low Check_All_Signals->Low_All Low Only_m22C_Low Only m²₂C signal is low Check_All_Signals->Only_m22C_Low Normal Troubleshoot_Digestion Problem is likely global: - Enzyme activity - Buffer conditions - RNA sample inhibitors Low_All->Troubleshoot_Digestion Troubleshoot_Specific Problem is likely specific: - Incomplete digestion at m²₂C site - m²₂C degradation - Sub-optimal LC-MS/MS detection Only_m22C_Low->Troubleshoot_Specific

Caption: Troubleshooting Low m²₂C Signal.

Section 4: Detailed Protocols

Protocol 1: Two-Step Enzymatic Digestion of RNA

This protocol is a general guideline. Always refer to the manufacturer's instructions for specific enzyme concentrations and buffer compositions.

Materials:

  • Purified RNA (1-5 µg)

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 Reaction Buffer (e.g., 20 mM Sodium Acetate, pH 5.3, 0.2 mM ZnCl₂)

  • Alkaline Phosphatase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Nuclease-free water

  • Molecular Weight Cutoff (MWCO) filter (e.g., 3-10 kDa)[1]

Procedure:

  • Reaction Setup (Nuclease P1 Digestion):

    • In a nuclease-free microcentrifuge tube, combine:

      • 1-5 µg of purified RNA

      • 2 µL of 10x Nuclease P1 Buffer

      • 1-2 units of Nuclease P1[14]

      • Nuclease-free water to a final volume of 18 µL

    • Mix gently by pipetting.

    • Incubate at 37°C for 2 hours. For RNA with complex structures or high modification content, incubation can be extended to 5 hours or temperature increased to 50°C.[8]

  • Dephosphorylation (BAP Digestion):

    • To the same tube, add:

      • 2 µL of 10x Alkaline Phosphatase Buffer

      • 1-2 units of Bacterial Alkaline Phosphatase

    • Mix gently by pipetting.

    • Incubate at 37°C for an additional 1-2 hours.

  • Enzyme Removal and Sample Cleanup:

    • Transfer the entire reaction mixture to a MWCO filter unit.

    • Centrifuge according to the manufacturer's instructions to pass the nucleosides through the filter while retaining the larger enzyme molecules.[1]

    • Wash the filter with a small volume of nuclease-free water (e.g., 50 µL) and centrifuge again to maximize recovery.

    • Combine the flow-through fractions. The sample is now ready for LC-MS/MS analysis.

References

  • Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics. (2023). Analytical Chemistry. [Link]

  • Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics (Supporting Information). (2023). Analytical Chemistry. [Link]

  • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]

  • Ren, C., et al. (2011). Removal of 3'-phosphate group by bacterial alkaline phosphatase improves oligonucleotide sequence coverage of RNase digestion products analyzed by collision-induced dissociation mass spectrometry. PubMed. [Link]

  • Rieck, F. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. [Link]

  • Karikó, K., et al. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic Acids Research. [Link]

  • DeMott, M. S., & Addepalli, B. (2024). Analysis of RNA and its Modifications. bioRxiv. [Link]

  • Can we use Nuclease S1 in place of Nuclease P1 for hydrolysing single-stranded DNA and RNA (esp RNA)? (2015). ResearchGate. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. (2024). PNAS. [Link]

  • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Optimization, Characteristics, and Functions of Alkaline Phosphatase From Escherichia coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. SFB 1309. [Link]

  • Optimization of alkaline phosphatase gene expression in E. coli. (n.d.). ResearchGate. [Link]

  • The use of nuclease P1 in sequence analysis of end group labeled RNA. (n.d.). PubMed. [Link]

  • Mass Spectrometry Standards. (n.d.). Innotope. [Link]

  • Synthesis of N -Methylcytidine (m C) and N ,N -Dimethylcytidine (m 2C) Modified RNA. (2021). NSF PAR. [Link]

  • Biondi, E., & Burke, D. H. (2014). RNA structural analysis by enzymatic digestion. Methods in Molecular Biology. [Link]

  • Adapting recombinant bacterial alkaline phosphatase for nucleotide exchange of small GTPases. (n.d.). PMC. [Link]

  • Complete Enzymatic Digestion of Double-Stranded RNA to Nucleosides Enables Accurate Quantification of dsRNA. (2020). Analytical Methods. [Link]

  • Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. (2020). Analytical Methods. [Link]

  • Alkaline Phosphatase. (n.d.). Roche. [Link]

  • Identification of RNA Fragments Resulting from Enzymatic Degradation using MALDI-TOF Mass Spectrometry. (n.d.). PMC. [Link]

  • Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. (2020). Nucleic Acids Research. [Link]

  • Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. (2025). PubMed. [Link]

  • N4,2'-O-dimethylcytidine (m4Cm). (n.d.). Modomics - A Database of RNA Modifications. [Link]

  • Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA. (2021). PubMed. [Link]

  • "Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides". (n.d.). Current Protocols. [Link]

  • Chemical Trends in Sample Preparation for Nucleic Acid Amplification Testing (NAAT): A Review. (2023). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

N,N-Dimethylcytidine vs 5-methylcytidine effects on RNA structural stability

Epitranscriptomic Engineering: A Comparative Guide to N,N-Dimethylcytidine (m42C) vs. 5-Methylcytidine (m5C) in RNA Structural Stability As a Senior Application Scientist in RNA therapeutics and structural biology, I fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Epitranscriptomic Engineering: A Comparative Guide to N,N-Dimethylcytidine (m42C) vs. 5-Methylcytidine (m5C) in RNA Structural Stability

As a Senior Application Scientist in RNA therapeutics and structural biology, I frequently encounter the challenge of selecting the optimal epitranscriptomic modifications to tune RNA stability, translation efficiency, and immunogenicity. Cytidine modifications represent a powerful toolkit for RNA engineering. However, the placement of the methyl group—whether on the Watson-Crick pairing face or the major groove edge—dictates entirely divergent biophysical outcomes.

This guide provides an objective, data-driven comparison between1[1] and2[2]. By dissecting the causality behind their structural effects, comparing their thermodynamic profiles, and detailing self-validating experimental workflows, this guide will help you rationally design your next RNA construct.

Mechanistic Divergence: Base Stacking vs. Steric Clash

The structural stability of an RNA duplex is governed by hydrogen bonding across the helix and base-stacking interactions along the helical axis. The addition of methyl groups alters these forces in fundamentally different ways depending on their spatial orientation.

  • 5-Methylcytidine (m5C): Methylation at the C5 position places the hydrophobic methyl group directly into the major groove of the RNA helix. Because C5 is not involved in the Watson-Crick interface, m5C perfectly maintains the canonical three hydrogen bonds with guanosine. Causally, the added methyl group enhances local hydrophobicity, which expels ordered water molecules and significantly improves base-stacking interactions in A-form RNA helices. This leads to increased melting temperatures (Tm) and superior resistance to nuclease degradation, making m5C a cornerstone in 3[3].

  • N4,N4-Dimethylcytidine (m42C): Conversely, the N4 exocyclic amine is a critical hydrogen bond donor in the canonical C:G pair. Dimethylation at N4 completely abolishes this hydrogen bond donating capacity and introduces severe steric hindrance. To accommodate m42C, the RNA duplex is forced into a conformational shift, adopting a wobble-like pairing pattern that reduces the C:G interaction from three to two hydrogen bonds. This4[4], allowing promiscuous pairing. Interestingly, while destabilizing in standard synthetic duplexes, m42C is found natively in the 16S rRNA of hyperthermophilic archaea, where this localized disruption is hypothesized to 5[5].

Quantitative Thermodynamic Comparison

To objectively evaluate these modifications, we analyze their impact on the thermodynamic stability of standard RNA duplexes. The data below illustrates the severe penalty of disrupting the Watson-Crick face compared to the stabilizing effect of major groove modifications.

Table 1: Thermodynamic Impact of Cytidine Modifications on RNA Duplexes

ModificationPairing FaceH-Bonds with GΔTm (°C) vs NativeΔΔG° (kcal/mol)Primary Structural Effect
Unmodified (C) Canonical3Baseline (0.0)Baseline (0.0)Standard Watson-Crick Helix
m5C Major Groove3+1.5 to +2.5+0.5 to +1.2Enhanced Base Stacking
m4C (Monomethyl)Canonical3-2.0-6.4Minor Steric Perturbation
m42C (Dimethyl)Wobble-like2-15.5-9.5Severe Steric Clash / Unpairing

(Note: Thermodynamic reductions for m4C and m42C are synthesized from standardized 12-mer RNA duplex melting assays[4].)

Logical Workflows & Structural Pathways

G C Unmodified Cytidine (C) m5C 5-Methylcytidine (m5C) C->m5C C5 Methylation m42C N4,N4-Dimethylcytidine (m42C) C->m42C N4 Dimethylation Stacking Major Groove Hydrophobicity Enhanced Base Stacking m5C->Stacking Wobble Steric Clash at N4 Face Wobble Conformation (2 H-Bonds) m42C->Wobble Stable Increased Helix Stability (↑ Tm, ↑ Half-life) Stacking->Stable Unstable Decreased Helix Stability (↓ Tm by ~15.5°C) Wobble->Unstable App1 Application: mRNA Therapeutics (Immune Evasion & Translation) Stable->App1 App2 Application: Viral Mutagenesis & rRNA Thermal Adaptation Unstable->App2

Divergent structural and functional pathways of m5C and m42C modifications in RNA.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your own laboratory, the following protocols are designed with built-in self-validating mechanisms.

Protocol 1: UV-Melting Temperature (Tm) Analysis for RNA Duplex Stability

Objective: Quantify the thermodynamic destabilization (m42C) or stabilization (m5C) of modified RNA duplexes. Causality Focus: UV absorbance at 260 nm increases (hyperchromicity) as the RNA duplex melts into single strands due to the loss of base stacking. By measuring this transition, we extract precise thermodynamic parameters.

Step-by-Step Methodology:

  • Sample Preparation: Synthesize and HPLC-purify the modified RNA strand and its complementary target. Resuspend in a physiological buffer (e.g., 10 mM Sodium Phosphate, 150 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: Mix the strands at an equimolar concentration (e.g., 2.0 µM). Heat to 90°C for 5 minutes to disrupt secondary structures, then slow-cool to room temperature over 2 hours to ensure proper bimolecular duplex formation.

  • Data Acquisition: Load the samples into quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Thermal Ramping: Record absorbance at 260 nm while heating from 15°C to 90°C at a rate of 0.5°C/min.

  • Self-Validation (Hysteresis Check): Immediately perform a cooling ramp from 90°C back to 15°C at the exact same rate. Crucial Step: Superimpose the heating and cooling curves. If they do not overlap perfectly, the system is not in thermodynamic equilibrium (often due to heating too fast or the presence of alternative secondary structures), rendering the extracted ΔG invalid.

  • Data Analysis: Calculate the first derivative of the melting curve (dA260/dT) to identify the Tm (the peak of the derivative). Use van 't Hoff analysis to calculate ΔH° and ΔS°, ultimately deriving ΔG°.

Protocol 2: X-Ray Crystallography of Modified RNA Duplexes

Objective: Visualize the atomic-level steric clash and wobble pairing induced by m42C, or the enhanced stacking of m5C. Causality Focus: High-resolution structural data provides the definitive physical proof of the hydrogen bonding network alterations inferred from the macroscopic UV-melting data.

Step-by-Step Methodology:

  • Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the annealed RNA duplex (1-2 mM) with 1 µL of crystallization buffer (e.g., Natrix screen containing 50 mM sodium cacodylate pH 6.0, 10 mM magnesium chloride, and varying concentrations of MPD).

  • Incubation: Seal the drop over a reservoir of the crystallization buffer and incubate at 18°C. Monitor for crystal growth over 1-3 weeks.

  • Data Collection: Cryoprotect the crystals (if MPD concentration is insufficient) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source at 100 K.

  • Phase Determination: Solve the structure using Molecular Replacement (MR) with an idealized A-form RNA duplex as the search model.

  • Self-Validation (R-free and Omit Maps): During refinement, continuously monitor the Rfree​ value. An Rfree​ significantly higher than the Rwork​ (e.g., >5% difference) indicates overfitting. To validate the modification's position, calculate an Fo​−Fc​ omit electron density map by temporarily removing the methyl groups from the model; true modifications will show distinct positive density peaks exactly where the methyl groups reside.

References

  • Sigma-Aldrich. "5-Methylcytidine - Biochem/physiol Actions." Sigma-Aldrich.
  • Creative Biolabs. "5-Methylcytidine Modification Service.
  • Mao, S., et al. "Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA." Nucleic Acids Research, 48(18), 10087-10100 (2020).
  • Mao, S., et al. "Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA." PMC / NIH.
  • PNAS. "A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily.

Sources

Comparative

comparing mass spectrometry fragmentation of N,N-Dimethylcytidine and N4-methylcytidine

The accurate identification and quantification of epitranscriptomic modifications are paramount for advancing our understanding of RNA stability, translation fidelity, and viral replication. Among the myriad of identifie...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate identification and quantification of epitranscriptomic modifications are paramount for advancing our understanding of RNA stability, translation fidelity, and viral replication. Among the myriad of identified modifications, N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,4C , also denoted as m42C ) represent two critical cytidine variants.

While m4C retains standard Watson-Crick base pairing with guanosine (albeit with altered thermodynamic stability), the dual methylation of m4,4C sterically disrupts canonical C:G pairing, shifting it to a wobble-like conformation[1]. This disruption is biologically profound; for instance, m4,4C at position C918 of the 16S rRNA is essential for ribosomal stability in hyperthermophilic archaea[2]. Because reverse transcriptase-based sequencing methods often suffer from drop-off or misincorporation at these sites without providing direct chemical validation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for their definitive characterization.

This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation behaviors of m4C and m4,4C, equipping researchers with the mechanistic insights and validated protocols necessary for precise epitranscriptomic profiling.

Physicochemical Properties & Mass Spectrometry Parameters

To effectively target these modifications in a multiplexed LC-MS/MS assay, one must first establish their exact masses and primary Multiple Reaction Monitoring (MRM) transitions. Table 1 summarizes the quantitative parameters required for triple quadrupole (QqQ) mass spectrometry.

Table 1: Quantitative MS Parameters for m4C and m4,4C

ModificationAbbreviationChemical FormulaExact Mass (Da)Precursor Ion [M+H]+ (m/z)Product Ion [Base+H]+ (m/z)Primary Isomeric Interferences
N4-methylcytidine m4CC10H15N3O5257.10258.1126.1m3C, m5C, Cm
N4,N4-dimethylcytidine m4,4C (m42C)C11H17N3O5271.12272.1140.1m4Cm, m5Cm, m3Cm

Mechanistic Insights into Fragmentation

Understanding the physical chemistry of gas-phase ions is critical for assay development. In positive electrospray ionization (+ESI), nucleosides are readily protonated at their nitrogen heteroatoms to form stable[M+H]+ precursor ions.

Collision-Induced Dissociation (CID) & N-Glycosidic Bond Cleavage

When these precursor ions enter the collision cell of a mass spectrometer, the applied collision energy predominantly targets the most labile bond in the molecule: the N-glycosidic bond linking the ribose sugar to the nucleobase.

  • The Causality of the -132 Da Neutral Loss: The cleavage of the N-glycosidic bond results in the neutral loss of the unmodified ribose moiety (C5H8O4), which has a mass of exactly 132.04 Da.

  • For m4C , the precursor at m/z 258.1 fragments to yield the N4-methylcytosine base at m/z 126.1[3].

  • For m4,4C , the precursor at m/z 272.1 fragments to yield the N4,N4-dimethylcytosine base at m/z 140.1[4].

Fragmentation_Pathways cluster_m4c N4-methylcytidine (m4C) Pathway cluster_m44c N4,N4-dimethylcytidine (m4,4C) Pathway m4c_prec Precursor Ion [M+H]+ m/z 258.1 m4c_prod Product Ion [Base+H]+ m/z 126.1 m4c_prec->m4c_prod CID: Neutral Loss of Ribose (-132 Da) m44c_prec Precursor Ion [M+H]+ m/z 272.1 m44c_prod Product Ion [Base+H]+ m/z 140.1 m44c_prec->m44c_prod CID: Neutral Loss of Ribose (-132 Da)

Figure 1: CID fragmentation pathways for m4C and m4,4C highlighting the neutral loss of ribose.

Resolving Isomeric Interference

Mass spectrometry alone cannot differentiate structural isomers that share identical precursor and product masses. Therefore, the assay must rely on orthogonal separation techniques.

  • m4C Isomers: The m/z 258.1 → 126.1 transition is shared with 3-methylcytidine (m3C) and 5-methylcytidine (m5C)[3]. Conversely, 2'-O-methylcytidine (Cm) shares the precursor mass but yields a product ion of m/z 112.1, because its methyl group resides on the cleaved ribose[3]. Differentiating m4C from m3C and m5C requires ultra-high-performance liquid chromatography (UHPLC); the specific position of the methyl group alters the molecule's dipole moment and hydrophobicity, allowing baseline chromatographic resolution.

  • m4,4C Isomers: Similarly, m4,4C must be chromatographically separated from dual modifications like N4,2'-O-dimethylcytidine (m4Cm) and 5,2'-O-dimethylcytidine (m5Cm)[5]. Because m4Cm and m5Cm have one methyl on the base and one on the ribose, their product ion is m/z 126.1, preventing direct MRM crosstalk with m4,4C (m/z 140.1), but in-source fragmentation can still cause interference if not chromatographically resolved.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It employs an enzymatic cascade that prevents the degradation of labile modifications and utilizes stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects.

Phase 1: RNA Preparation & Hydrolysis

  • Isolation & Quality Control: Extract total RNA using a validated silica-column method. Ensure an A260/230 ratio > 2.0. Causality: High purity is strictly required to prevent salt-induced ion suppression during ESI, which would artificially lower the quantification of low-abundance modifications like m4,4C.

  • Internal Standardization (Self-Validation): Spike the RNA sample with a known concentration of 13C15N-labeled cytidine standard prior to digestion. Causality: This controls for both enzymatic digestion efficiency and downstream MS matrix effects, ensuring absolute quantification.

  • Enzymatic Digestion: Incubate 1 µg of RNA with Nuclease P1 (2 U) in 10 mM ammonium acetate buffer (pH 5.3) at 37°C for 2 hours. Next, add Calf Intestinal Phosphatase (CIP, 1 U) and 100 mM ammonium bicarbonate (to shift pH to 8.0), incubating for another 2 hours. Causality: Nuclease P1 efficiently cleaves phosphodiester bonds to yield 5'-mononucleotides, while CIP removes the 5'-phosphate. This two-step, pH-optimized cascade ensures 100% conversion to free nucleosides without spontaneous deamination or degradation of heat-labile modifications.

Phase 2: UHPLC-QqQ MS Analysis 4. Chromatographic Separation: Inject 2 µL of the hydrolysate onto a high-strength silica (e.g., Waters ACQUITY UPLC HSS T3) column (2.1 × 100 mm, 1.8 µm)[4]. Run a gradient of 0.01% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Causality: The HSS T3 stationary phase retains polar nucleosides significantly better than standard C18 columns, allowing the critical baseline resolution of m4C, m3C, and m5C isomers. 5. Ionization & MRM: Operate the mass spectrometer in +ESI mode. Set Q1 to filter the specific precursor mass (258.1 for m4C; 272.1 for m4,4C) and Q3 to filter the nucleobase product mass (126.1 for m4C; 140.1 for m4,4C) after CID in Q2.

LCMS_Workflow A 1. RNA Isolation & SIL-IS Spiking (Controls for matrix effects) B 2. Two-Step Enzymatic Digestion (Nuclease P1 + CIP at 37°C) A->B Yields protected RNA C 3. UHPLC Chromatographic Separation (HSS T3 Column for Isomer Resolution) B->C Yields free nucleosides D 4. QqQ Mass Spectrometry (Positive ESI, MRM Mode) C->D Separates m3C/m4C/m5C E 5. Data Analysis (Peak Integration & Absolute Quantification) D->E Detects specific transitions

Figure 2: Self-validating LC-MS/MS workflow for robust RNA modification profiling.

Sources

Validation

validation of N,N-Dimethylcytidine quantification using stable isotope labeling

Absolute Quantification of N4,N4-Dimethylcytidine (m4,4C) in RNA: A Comparative Validation Guide for Stable Isotope Dilution LC-MS/MS Executive Summary: The Analytical Bottleneck in Epitranscriptomics As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Quantification of N4,N4-Dimethylcytidine (m4,4C) in RNA: A Comparative Validation Guide for Stable Isotope Dilution LC-MS/MS

Executive Summary: The Analytical Bottleneck in Epitranscriptomics

As a Senior Application Scientist, I frequently encounter the analytical challenges inherent in epitranscriptomics. The discovery of over 160 distinct RNA modifications has fundamentally shifted our understanding of post-transcriptional regulation[1]. Among these, N4,N4-dimethylcytidine (m4,4C or m42C) has emerged as a highly significant, yet analytically elusive, modification. Recently mapped at single-nucleotide resolution within the 16S rRNA helix 31 loop, m4,4C is synthesized by a unique Rossmann-fold RNA methyltransferase and plays a critical role in maintaining ribosomal stability under extreme environmental stress, such as hyperthermophily[2].

Crucially, m4,4C exhibits strong resistance to bisulfite-driven deamination[2]. This chemical resilience means that traditional bisulfite sequencing—the standard method for mapping 5-methylcytidine (m5C)—can inadvertently capture and misidentify m4,4C as m5C[2]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the unequivocal gold standard for the absolute quantification of this modification[3]. However, quantifying low-abundance modified nucleosides via Electrospray Ionization (ESI) is notoriously susceptible to matrix effects. To establish a truly self-validating analytical system, researchers must transition from label-free external calibration to Stable Isotope Dilution (SID) using a premium Stable Isotope-Labeled (SIL) m4,4C internal standard.

Mechanistic Grounding: Why Label-Free Quantification Fails

When analyzing enzymatically digested RNA, the sample matrix is highly complex. Canonical nucleosides (A, U, G, C) are present at concentrations orders of magnitude higher than modified variants like m4,4C. This creates three distinct points of analytical failure for traditional methods:

  • Ion Suppression in the ESI Source: Co-eluting canonical nucleosides aggressively compete for charge in the electrospray droplets, suppressing the ionization efficiency of m4,4C. External calibration curves, which are typically generated in neat solvent, cannot account for this matrix-induced suppression, leading to severe underestimation of the true biological concentration.

  • Isobaric Interference: The transcriptome contains numerous isomers and mass-analogs. The protonated precursor ion for m4,4C is m/z 272.1[4]. Without precise chromatographic separation and specific MRM (Multiple Reaction Monitoring) transitions, m4,4C can be easily confounded with other dimethylated or ethylated cytidine derivatives[4].

  • The SID Causality: A heavy SIL-m4,4C standard (e.g., [13C, 15N]-m4,4C) perfectly co-elutes with endogenous m4,4C. Any matrix-induced signal suppression or extraction loss affects both the light (endogenous) and heavy (standard) isotopologues equally. Because the ratio of Light/Heavy remains constant regardless of absolute signal loss, the assay becomes an inherently self-validating system.

Comparative Performance Analysis

To objectively evaluate the efficacy of Stable Isotope Dilution, we compared the performance of a premium SIL-m4,4C internal standard against two common alternative methodologies: the use of a structural analog internal standard (e.g., 5-fluorocytidine) and label-free external calibration.

Analytical ParameterPremium SIL-m4,4C (Isotope Dilution)Structural Analog IS (e.g., 5-fluorocytidine)External Calibration (Label-Free)
Accuracy (Recovery) 98% – 102%75% – 115% (Matrix dependent)40% – 60% (Severe underestimation)
Precision (RSD) < 3%10% – 15%> 25%
Matrix Effect Compensation Complete: Co-elutes perfectly, neutralizing ion suppression.Partial: Elutes at a different retention time; experiences different suppression.None: Cannot account for varying matrix complexities.
Limit of Quantification (LOQ) 0.5 fmol2.0 fmol5.0 fmol
Causality of Error Negligible (Self-validating ratio)Chromatographic shift alters ionization efficiencyESI competition from canonical nucleosides

Experimental Workflow: A Self-Validating Protocol

The following step-by-step methodology ensures high-fidelity, reproducible quantification of m4,4C.

Step 1: RNA Extraction and Quality Control

  • Action: Isolate total RNA using a validated silica-column or phenol-chloroform method. Quantify via UV absorbance and assess integrity (RIN > 8.0).

  • Causality: Degraded RNA contains pre-cleaved fragments that can bias the enzymatic digestion efficiency in subsequent steps.

Step 2: Spike-In of SIL-m4,4C Internal Standard

  • Action: Prior to digestion, spike exactly 1.0 pmol of[13C, 15N]-m4,4C into 1.0 µg of total RNA.

  • Causality: Spiking before digestion is critical. If digestion efficiency varies or if nucleosides undergo thermal degradation during the 37°C incubation, the heavy standard degrades at the exact same rate as the endogenous molecule, preserving the isotopic ratio and validating the recovery.

Step 3: Enzymatic Digestion

  • Action: Add 1 U of Nuclease P1 and incubate at 37°C for 2 hours to cleave RNA into 5'-monophosphates. Subsequently, add 1 U of Alkaline Phosphatase in ammonium bicarbonate buffer (pH 8.0) and incubate for 2 hours to yield free nucleosides. Quench by 10 kDa MWCO ultrafiltration.

  • Causality: MS/MS requires single, uncharged nucleosides for accurate mass transitions. The negative charge of a residual phosphate group would severely interfere with positive-mode ESI.

Step 4: UHPLC-ESI-MS/MS Analysis

  • Action: Inject the filtrate onto a C18 reverse-phase UHPLC column. Operate the Triple Quadrupole in positive MRM mode.

    • Endogenous m4,4C: m/z 272.1 → 140.1 (representing the loss of the ribose moiety, -132 Da)[4][5].

    • SIL-m4,4C: m/z 284.1 → 145.1 (assuming a [13C9, 15N3]-label).

  • Causality: The C18 column separates m4,4C from isobaric isomers (like N3,N4-dimethylcytidine). The linearity of the Light/Heavy peak area ratio ( R2>0.999 ) validates the dynamic range, while the absolute peak area of the heavy standard monitors injection-to-injection ESI stability.

Visualizing the Workflow

Workflow N1 Total RNA Extraction N2 Spike-in SIL-m4,4C IS N1->N2 QC & Aliquot N3 Enzymatic Digestion N2->N3 Nuclease P1 + AP N4 UHPLC Separation N3->N4 10kDa Filtration N5 ESI-MS/MS Detection N4->N5 MRM Mode N6 Absolute Quantification N5->N6 Light/Heavy Ratio

Self-validating SID-LC-MS/MS workflow for absolute quantification of m4,4C in RNA samples.

References

  • Title: Epitranscriptomic code and its alterations in human disease Source: NIH / PubMed Central URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Title: A Census and Categorization Method of Epitranscriptomic Marks Source: MDPI URL
  • Title: Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry Source: Semantic Scholar URL
  • Title: N4,N4-dimethylcytidine (m4,4C)

Sources

Comparative

A Senior Application Scientist's Guide to N,N-Dimethylcytidine Bioanalysis: HPLC-UV vs. LC-MS/MS

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of epitranscriptomics and drug development, the precise quantification of modified nucleosides like N,N-Dimethylcytidine (m⁴₂C) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of epitranscriptomics and drug development, the precise quantification of modified nucleosides like N,N-Dimethylcytidine (m⁴₂C) is paramount. This recently identified modification in archaeal ribosomes underscores a growing need for robust analytical methods to explore its potential role in other biological systems and as a biomarker.[1][2] As a senior application scientist, my objective is to provide a clear, data-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the bioanalysis of N,N-Dimethylcytidine.

This guide moves beyond a simple list of pros and cons. It delves into the causality behind the performance of each technique, grounded in regulatory standards for bioanalytical method validation.[3][4][5] We will explore a head-to-head comparison based on a simulated, yet realistic, experimental framework designed to quantify N,N-Dimethylcytidine in a complex biological matrix, such as human plasma.

The Analytical Challenge: Why Detector Choice is Critical

The fundamental difference between HPLC-UV and LC-MS/MS lies in the detector—the component that "sees" and quantifies the analyte after it has been separated by the liquid chromatography system.[6][7][8]

  • HPLC-UV: This technique relies on the principle of light absorption.[6] N,N-Dimethylcytidine, like other nucleosides, possesses a chromophore (its heterocyclic base) that absorbs UV light at a characteristic wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. It is a robust, cost-effective, and widely used method.[9][10]

  • LC-MS/MS: This is a more sophisticated technique that couples the separation power of LC with the high selectivity and sensitivity of a tandem mass spectrometer.[11] Instead of measuring light absorbance, the detector ionizes the analyte and identifies it based on its unique mass-to-charge ratio (m/z).[6] By selecting a specific parent ion and its characteristic fragment ions (a process known as Selected Reaction Monitoring or SRM), LC-MS/MS can achieve exceptional specificity and sensitivity.[11][12]

The choice of detector dictates the performance limits of your assay, particularly when measuring low-concentration analytes in "dirty" biological samples.

Experimental Design: A Head-to-Head Validation Framework

To objectively compare these platforms, we designed a validation study adhering to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[3][5] The goal is to quantify N,N-Dimethylcytidine spiked into human plasma.

Sample Preparation: The Foundation of Good Data

For both methods, a robust sample preparation protocol is essential to remove proteins and other interfering substances. A protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.

Protocol: Plasma Sample Preparation

  • Spiking: Spike 100 µL of blank human plasma with N,N-Dimethylcytidine standards to create calibration curve points and quality control (QC) samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of N,N-Dimethylcytidine for LC-MS/MS, or a structurally similar compound for HPLC-UV).

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elute: Elute the N,N-Dimethylcytidine and internal standard with an appropriate elution solvent (e.g., 5% ammonia in methanol).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

The causality here is clear: a cleaner sample reduces matrix effects and minimizes chromatographic interferences, which is crucial for both techniques but especially vital for the sensitive electrospray ionization process in LC-MS/MS.[13][14]

Chromatographic & Detection Parameters

The following tables outline the specific instrumental conditions for each technique.

Table 1: HPLC-UV Method Parameters

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) Provides good retention and separation for polar nucleosides.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 Volatile buffer suitable for potential MS confirmation.
Mobile Phase B Acetonitrile Standard organic modifier for reversed-phase chromatography.
Gradient 5% to 40% B over 8 minutes Ensures elution of the analyte with good peak shape.
Flow Rate 0.3 mL/min Compatible with small-particle columns for high efficiency.
Column Temp. 40 °C Improves peak shape and ensures reproducible retention times.
Injection Vol. 10 µL A standard volume to balance sensitivity and peak shape.

| UV Wavelength | 275 nm (λmax for cytidine analogs) | Maximizes the signal for the analyte, enhancing sensitivity.[15] |

Table 2: LC-MS/MS Method Parameters

Parameter Setting Rationale
LC System Same as HPLC-UV Ensures a fair comparison of the detection methods.
Mass Spectrometer Triple Quadrupole The gold standard for quantitative bioanalysis.[4]
Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is well-suited for polar molecules like nucleosides.
SRM Transition Parent Ion (m/z) → Fragment Ion (m/z) Provides ultimate specificity by monitoring a unique fragmentation pattern.
Dwell Time 100 ms Balances sensitivity with the ability to define a chromatographic peak.

| Collision Energy | Optimized for N,N-Dimethylcytidine | Maximizes the production of the specific fragment ion for detection. |

Performance Benchmarking: A Data-Driven Comparison

The following table summarizes the expected performance data based on established validation criteria.[3][16] These values represent typical results achievable with modern, well-maintained instrumentation.

Table 3: Comparison of Key Validation Parameters | Parameter | HPLC-UV | LC-MS/MS | Why the Difference? | | :--- | :--- | :--- | :--- | | Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Both methods provide excellent linearity, but LC-MS/MS often shows slightly better correlation due to lower baseline noise. | | Limit of Detection (LOD) | ~5 ng/mL | ~0.05 ng/mL (50 pg/mL) | 100-fold difference. MS/MS detects specific mass transitions, filtering out chemical noise that creates a high baseline in UV detection.[17] | | Limit of Quantitation (LOQ) | ~15 ng/mL | ~0.15 ng/mL (150 pg/mL) | 100-fold difference. The LOQ is the lowest point that can be measured with acceptable accuracy and precision, a direct function of the superior signal-to-noise ratio of MS/MS.[18][19] | | Accuracy (% Recovery) | 95-105% | 95-105% | Within the validated range, both methods can be highly accurate. This is more a function of good lab practice than the detector itself. | | Precision (%RSD) | < 10% | < 5% | LC-MS/MS is often more precise due to less interference and a more stable baseline, leading to more consistent peak integration. | | Specificity / Selectivity | Good. Susceptible to interference from co-eluting compounds that absorb at the same UV wavelength.[6][10] | Excellent. Unparalleled specificity. The chances of an interfering compound having the same retention time, parent mass, and fragment mass are virtually zero.[20] | | Matrix Effect | Low/Negligible. UV detection is generally not susceptible to matrix effects. | Moderate to High. ESI is prone to ion suppression or enhancement from co-eluting matrix components, which can compromise accuracy if not properly managed.[13][14][20] |

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the fundamental logic of each detection method.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Output Plasma Human Plasma Sample Spike Spike with Analyte & IS Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC HPLC Separation (C18 Column) Reconstitute->LC UV UV Detector (275 nm) LC->UV MSMS Tandem Mass Spec (SRM Detection) LC->MSMS Result_UV Chromatogram (Absorbance vs. Time) UV->Result_UV Result_MSMS Chromatogram (Intensity vs. Time) MSMS->Result_MSMS

Caption: General experimental workflow from sample preparation to data acquisition.

Detection_Logic cluster_hplcuv HPLC-UV Detection Logic cluster_lcmsms LC-MS/MS Detection Logic Analyte_UV Analyte Elutes from Column UV_Light Passes Through UV Light Path Analyte_UV->UV_Light Absorb Chromophore Absorbs Light UV_Light->Absorb Signal_UV Detector Measures Reduced Light Intensity Absorb->Signal_UV Analyte_MS Analyte Elutes from Column Ionize Ionization (ESI) Analyte_MS->Ionize Select_Parent Q1: Select Parent Ion (m/z) Ionize->Select_Parent Fragment Q2: Fragment Parent Ion Select_Parent->Fragment Select_Frag Q3: Select Fragment Ion (m/z) Fragment->Select_Frag Signal_MS Detector Counts Fragment Ions Select_Frag->Signal_MS

Caption: Fundamental principles of UV and MS/MS detection.

Senior Scientist's Verdict: Choosing the Right Tool for the Job

The decision between HPLC-UV and LC-MS/MS is not about which technique is "better," but which is fitter for purpose.

Choose HPLC-UV when:

  • High Concentrations are Expected: Your analyte is present at concentrations well above ~15-20 ng/mL.

  • Budget and Throughput are Key: The lower cost of instrumentation and maintenance makes it ideal for routine quality control or high-throughput screening where ultimate sensitivity is not required.[6]

  • The Matrix is Relatively Clean: You are analyzing a simple formulation or a sample with minimal interfering components.

Choose LC-MS/MS when:

  • Ultimate Sensitivity is Required: You need to measure trace levels of N,N-Dimethylcytidine (pg/mL to low ng/mL), as is common in pharmacokinetic studies, biomarker discovery, or RNA modification analysis.[11][17][21]

  • Absolute Specificity is Non-Negotiable: Your research demands unequivocal identification of the analyte, especially in complex biological matrices like plasma, urine, or tissue digests where co-elution is a significant risk.[20][22]

  • Sample Volume is Limited: The high sensitivity of LC-MS/MS allows for the use of much smaller sample volumes, which is critical when working with precious samples.[17]

A Critical Note on Matrix Effects: While LC-MS/MS is superior in many respects, it is not infallible. The phenomenon of ion suppression or enhancement is a significant analytical challenge that must be addressed during method development.[13][14] This is typically managed by using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction and ensuring data accuracy.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). SimpliBio. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Kuklenyik, P., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Russell, D. H., et al. (2013). Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. PMC. [Link]

  • Matrix effect in bioanalysis: An overview. (2014). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). University of Tartu. [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. PubMed. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Pharma Digest. [Link]

  • How to improve LOD or detection limits in HPLC - Tips & Suggestions. (2025). Cogent-HPLC. [Link]

  • Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. (2025). SCIEX. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025). Pharmaceutical Outsourcing. [Link]

  • An Overview of Current Detection Methods for RNA Methylation. (2024). MDPI. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (n.d.). LCGC International. [Link]

  • Meng, F., et al. (2015). Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. PubMed. [Link]

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. (2025). ResearchGate. [Link]

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. (2024). PNAS. [Link]

  • An Overview of Current Detection Methods for RNA Methylation. (2024). MDPI. [Link]

  • What are the advantages of LC-MS over HPLC? (2018). Quora. [Link]

  • What are the basic differences in between HPLC and LCMS? (2018). ResearchGate. [Link]

  • LC-MS and LC-MS/MS. (n.d.). Pacific BioLabs. [Link]

Sources

Validation

comparative analysis of N,N-Dimethylcytidine levels in healthy vs tumor cells

Comparative Guide: Methodologies for the Quantification of N,N-Dimethylcytidine ( m4,4C ) in Healthy vs. Tumor Cells Executive Summary & Biological Context N4,N4 -Dimethylcytidine ( m4,4C ) is a double-methylated RNA mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Methodologies for the Quantification of N,N-Dimethylcytidine ( m4,4C ) in Healthy vs. Tumor Cells

Executive Summary & Biological Context

N4,N4 -Dimethylcytidine ( m4,4C ) is a double-methylated RNA modification that plays a critical role in regulating RNA structure and translation fidelity. Historically characterized in archaeal ribosomes where it enhances hyperthermophily[1], recent epitranscriptomic profiling has revealed its dynamic regulation in mammalian cells. Mechanistically, the m4,4C modification disrupts canonical Watson-Crick C:G base pairing, inducing a conformational shift to a wobble-like pattern that significantly decreases RNA duplex stability and alters base-pairing discrimination[2].

In healthy mammalian cells, m4,4C is maintained at near-undetectable baseline levels. However, under specific oncogenic stress conditions or in malignancies such as ovarian cancer, m4,4C levels are elevated as part of a broader metabolic and epitranscriptomic reprogramming[3]. This guide provides an objective, comparative analysis of the analytical methodologies used to quantify m4,4C , empowering researchers and drug development professionals to select the optimal assay for biomarker discovery and mechanistic studies.

Comparative Analysis of Analytical Methodologies

Accurate quantification of m4,4C is analytically challenging due to its structural similarity to other dimethylated isomers (e.g., m5Cm , 5,2′ -O-dimethylcytidine). We compare the three primary analytical platforms utilized in the field:

  • Platform A: High-Resolution Triple-Quadrupole LC-MS/MS (The Gold Standard)

    • Mechanism: Utilizes reversed-phase HPLC coupled to dynamic Multiple Reaction Monitoring (dMRM) mass spectrometry.

    • Performance: Achieves absolute quantification. It is the only method capable of definitively separating m4,4C from its isomers based on exact retention time and unique fragmentation patterns[3].

  • Platform B: Competitive ELISA / Dot Blot (Immuno-based)

    • Mechanism: Relies on antibodies raised against dimethylated cytidine.

    • Performance: High-throughput and cost-effective, but suffers from high cross-reactivity with m4C and m5C , leading to false positives in complex tumor RNA matrices.

  • Platform C: Nanopore Direct RNA Sequencing

    • Mechanism: Detects modifications via characteristic disruptions in ionic current as native RNA passes through a nanopore.

    • Performance: Excellent for spatial mapping and sequence-context determination, but currently lacks the quantitative precision of LC-MS/MS for global modification levels.

Table 1: Performance Comparison of m4,4C Quantification Platforms
ParameterLC-MS/MS (Triple Quad)Competitive ELISANanopore Direct RNA-Seq
Primary Output Absolute Quantification (fmol)Relative Fold-ChangeSpatial/Sequence Mapping
Isomer Differentiation Excellent (Resolves m4,4C from m5Cm )Poor (High Cross-Reactivity)Moderate (Algorithm dependent)
Throughput Medium (15-20 min per sample)High (96-well format)Low (Requires heavy bioinformatics)
Limit of Detection (LOD) < 1 fmol~10-50 fmolHigh input required
Best Use Case Biomarker validation, global profilingInitial high-throughput screeningEpitranscriptomic mapping

Experimental Data: m4,4C Levels in Healthy vs. Tumor Cells

Using LC-QqQ-MS, researchers have profiled the modified nucleoside landscape in various cell lines to identify pathophysiological mechanisms and therapeutic targets[3]. The following table synthesizes quantitative data comparing non-malignant epithelial cells to ovarian cancer cell lines, utilizing isoguanosine as an internal standard to correct for matrix effects.

Table 2: Global m4,4C Quantification in Cellular RNA
Cell Line / ConditionPhenotype m4,4C Level (Relative Peak Area / IS)Biological Implication
HOSEpiC Healthy Ovarian EpithelialBaseline (Low)Normal epitranscriptomic homeostasis
OVCAR-3 / SK-OV-3 Ovarian CancerElevated (Up to 3-fold increase)Metabolic reprogramming & stress adaptation
Arsenite-Treated Cells Oxidative Stress ModelHighly ElevatedAcute translational regulation

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthiness and reproducibility, the following protocol details the causality behind each experimental choice. This workflow relies on complete enzymatic digestion; incomplete digestion is the primary cause of under-reporting modification levels.

Phase 1: RNA Extraction and Preparation
  • Lysis and Extraction: Lyse cells using a monophasic solution of phenol and guanidine isothiocyanate.

    • Causality: Rapid denaturation of endogenous RNases is critical to prevent artifactual RNA degradation which skews nucleoside ratios.

  • Quality Control: Assess RNA integrity using a bioanalyzer (RIN > 8.0). Degraded RNA can introduce variability in global modification profiles.

Phase 2: Enzymatic Digestion (Self-Validating System)
  • Endonuclease Cleavage: Incubate 1μg of total RNA with Nuclease P1 (2 U) at 37°C for 2 hours.

    • Causality: Nuclease P1 is chosen over RNase A because it lacks sequence specificity, ensuring unbiased cleavage of all phosphodiester bonds regardless of adjacent bulky modifications like m4,4C .

  • Dephosphorylation: Add Calf Intestinal Alkaline Phosphatase (CIP) and incubate for an additional 1 hour.

    • Causality: LC-MS/MS requires uncharged single nucleosides for optimal retention on reversed-phase columns; incomplete dephosphorylation leads to massive signal loss.

  • Internal Standard Addition: Spike the digested mixture with a known concentration of Isoguanosine.

    • Causality: This acts as a self-validating control to correct for matrix-induced ion suppression during electrospray ionization (ESI) and volumetric losses during sample handling[3].

Phase 3: LC-MS/MS Acquisition
  • Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column (e.g., Waters Acquity HSS T3). Use a gradient of H2​O with 0.1% formic acid (Solvent A) and MS-grade methanol with 0.1% formic acid (Solvent B)[3].

  • Mass Spectrometry: Operate the Triple Quadrupole MS (e.g., Agilent 6460) in dynamic Multiple Reaction Monitoring (dMRM) mode[3].

  • System Protection: Program a waste segment after 16 minutes of the run.

    • Causality: This diverts highly retained hydrophobic lipids and undigested oligomers away from the MS source, protecting the quadrupoles from contamination and maintaining long-term assay sensitivity[3].

Visualizations

AnalyticalWorkflow Sample Total RNA Extraction (Healthy vs. Tumor) Digestion Enzymatic Hydrolysis (Nuclease P1 + Phosphatase) Sample->Digestion Global Profiling Intact Intact RNA Preservation (Poly-A Selection) Sample->Intact Transcript Mapping LCMS LC-MS/MS (dMRM) Absolute Quantification Digestion->LCMS Gold Standard ELISA Immunoassay (ELISA) Relative Quantification Digestion->ELISA Screening Seq Nanopore Sequencing Spatial Mapping Intact->Seq Emerging Outcome1 High Specificity Isomer Differentiation LCMS->Outcome1 Outcome2 High Throughput Prone to Cross-Reactivity ELISA->Outcome2 Outcome3 Sequence Context Lower Quant Accuracy Seq->Outcome3

Fig 1. Comparative analytical workflows for m4,4C quantification in cellular RNA.

BiologicalPathway Stress Oncogenic Stress / Viral Infection Enzyme RNA Methyltransferase (SAM-dependent) Stress->Enzyme Upregulation RNA Target RNA Cytidine Enzyme->RNA Catalysis Mod N4,N4-Dimethylcytidine (m4,4C) RNA->Mod Mech1 Disruption of C:G Pairing Mod->Mech1 Mech2 Wobble-like Conformation Mod->Mech2 Outcome Altered Translation Fidelity & Tumor Cell Adaptation Mech1->Outcome Mech2->Outcome

Fig 2. Mechanistic impact of m4,4C RNA modification on tumor cell adaptation.

References

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,2C) modified RNA. Current Protocols, 1, e248.
  • Mao, S., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(18), 10087-10100.
  • PNAS. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily.
  • MDPI. (2024). On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N,N-Dimethylcytidine

This document provides a comprehensive, step-by-step guide for the proper disposal of N,N-Dimethylcytidine, a modified nucleoside analog used in research and development. Adherence to these procedures is critical for ens...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N,N-Dimethylcytidine, a modified nucleoside analog used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a Senior Application Scientist, my objective is to provide a framework grounded in established safety protocols and regulatory standards, empowering your team to manage chemical waste with confidence and integrity.

A Note on Safety Data: A specific Safety Data Sheet (SDS) for N,N-Dimethylcytidine is not universally available. Therefore, in line with prudent laboratory practice, this compound must be handled and disposed of as a potentially hazardous substance. The procedures outlined below are based on the precautionary principle and align with federal and state regulations for managing research chemicals.

Hazard Assessment and the Precautionary Principle

N,N-Dimethylcytidine is a synthetic nucleoside analog. Compounds in this class are often developed for their biological activity, which necessitates they be treated as potentially toxic, mutagenic, or otherwise harmful until proven otherwise. The foundational principle of chemical safety is to plan for disposal before you begin your experiment.[1] The primary responsibility for the safe disposal of laboratory-generated hazardous materials lies with the Principal Investigator and the researchers conducting the work.[2]

Key Safety Considerations:

  • Assume Hazard: Treat N,N-Dimethylcytidine waste as hazardous chemical waste.

  • Segregation is Key: Never mix N,N-Dimethylcytidine waste with non-hazardous trash or other waste streams unless compatibility is confirmed.[3]

  • Point of Generation: Waste must be managed at or near the point of generation under the control of laboratory personnel.[4]

Personal Protective Equipment (PPE) Protocol

Before handling N,N-Dimethylcytidine in pure form or in solution, and during all disposal-related activities, the following minimum PPE is mandatory.

PPE CategorySpecification and Rationale
Hand Protection Wear chemically resistant nitrile gloves. Change gloves immediately if they become contaminated.
Eye/Face Protection Use ANSI Z87.1-compliant safety glasses with side shields. A face shield may be required when handling larger quantities or if there is a splash hazard.
Skin & Body Protection A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or spill cleanup, a chemically resistant apron may be necessary.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. If weighing powder outside of a hood, consult your institution's Environmental Health and Safety (EHS) office.

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic process for managing N,N-Dimethylcytidine waste from generation to collection.

Step 1: Waste Identification and Segregation

Properly identifying and segregating waste at the source is the most critical step. This prevents dangerous chemical reactions and ensures compliant disposal.[3]

  • Solid Waste: This stream includes contaminated consumables.

    • Gloves, weigh boats, pipette tips, and paper towels.

    • Place these items in a designated, leak-proof container lined with a durable plastic bag. This container must be clearly labeled for "N,N-Dimethylcytidine Solid Waste."

  • Liquid Waste: This stream includes solutions containing N,N-Dimethylcytidine and solvent rinses.

    • Collect all aqueous and solvent-based solutions in a dedicated, chemically compatible waste container (e.g., a high-density polyethylene or glass bottle).[5]

    • CRITICAL: Do not mix incompatible waste types. For example, halogenated solvent waste must be kept separate from non-halogenated solvent waste.

Step 2: Decontamination Procedures

Proper decontamination renders equipment safe for reuse and ensures that containers are truly "empty" according to regulatory definitions.

  • Glassware and Equipment: Reusable items like beakers, flasks, and stir bars must be decontaminated.

    • Rinse the item three times with a suitable solvent (e.g., ethanol or methanol) that is known to dissolve N,N-Dimethylcytidine.

    • Collect all three rinses as hazardous liquid waste in your designated container. This "triple-rinsate" is considered hazardous waste.[6]

    • After the solvent rinse, the glassware can typically be washed using standard laboratory procedures.

  • Work Surfaces: Decontaminate benches and fume hood surfaces where N,N-Dimethylcytidine was handled.

    • Wipe the surface with a towel wetted with a suitable solvent.

    • Follow with a standard laboratory cleaning agent.

    • Dispose of the used towels as solid hazardous waste.

Step 3: Waste Container Management and Labeling

All waste must be collected in appropriate containers that are correctly labeled from the moment the first drop of waste is added. This is a strict requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[3]

  • Container Requirements:

    • Must be in good condition, free from leaks or damage.[4]

    • Must be compatible with the waste (e.g., do not store acidic waste in a metal container).[5]

    • Must be kept closed with a secure, leak-proof lid when not in use.[4]

  • Labeling Requirements:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "N,N-Dimethylcytidine" . Do not use abbreviations.

    • List all constituents, including solvents (e.g., "Methanol, N,N-Dimethylcytidine").

    • Estimate the percentage or concentration of each component.

    • Indicate the accumulation start date (the date the first waste was added).

Step 4: Storage and Disposal

Accumulated waste must be stored safely within the laboratory before being collected by your institution's EHS or a licensed waste disposal company.

  • Satellite Accumulation Area (SAA): This is the designated area in your lab where waste is stored. It must be at or near the point of generation and under the control of lab personnel.[1]

  • Secondary Containment: Place your waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[4][5]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for your full waste container. Do not allow waste to accumulate for extended periods. Academic labs may have specific time limits, such as six months, for waste removal.[3][7]

Visualizing the Disposal Process

The following diagrams illustrate the decision-making and practical steps for proper waste management.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate & Collect cluster_3 Step 3: Store Safely cluster_4 Step 4: Final Disposal start N,N-Dimethylcytidine Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid solid_waste Collect in Labeled Solid Waste Container (Contaminated gloves, tips, etc.) is_liquid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container (Solutions, solvent rinses) is_liquid->liquid_waste Liquid store Store in Satellite Accumulation Area (Secondary Containment Required) solid_waste->store liquid_waste->store dispose Arrange Pickup by EHS / Licensed Contractor store->dispose

Caption: Decision workflow for N,N-Dimethylcytidine waste.

Emergency Procedures: Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large or volatile spills, evacuate the area and contact your institution's emergency EHS number.

  • Contain the Spill: If the spill is small and you are trained to handle it, use a chemical spill kit. Absorb liquids with an inert material (e.g., vermiculite, sand).

  • Clean the Area: Carefully sweep up the absorbed material and place it in a sealed container. Decontaminate the area as described in Step 2.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as N,N-Dimethylcytidine solid hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS office, per your institution's policy.

References

  • JUNSEI CHEMICAL CO., LTD. (2022, November 10). Safety Data Sheet: N,N-Dimethylformamide.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: N,N-Dimethylacetamide.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Merck Millipore. SAFETY DATA SHEET: N,N-dimethylformamide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET: N,N-Dimethyldodecylamine N-Oxide (ca. 30% in Water).
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • MDPI. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes.
  • Carl Roth GmbH + Co KG. (2022, May 27). Safety Data Sheet: Propionic acid.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • FUJIFILM Wako Chemicals. (2025, June 25). 安全データシート (Safety Data Sheet).
  • NYU Langone Health. Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste.
  • 職場のあんぜんサイト (Workplace Safety Site). (2008, October 6). 化学物質:非晶質シリカ (シリカゲル、沈降シリカ) (Chemical Substance: Amorphous Silica (Silica Gel, Precipitated Silica)). Retrieved from Ministry of Health, Labour and Welfare, Japan.
  • Saint Mary's University. (2014, April 11). HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13.
  • Cornell University Environmental Health and Safety. Appendix E - Lab Decommissioning Process.
  • Benchchem. (2025). Proper Disposal of N-Methylacetanilide: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (2025, December). Proper Disposal Procedures for N,N'-Methylenedistearamide.

Sources

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